UBP296
Description
Propriétés
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UBP296: A Technical Guide to its Mechanism of Action as a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP296 is a potent and selective competitive antagonist of ionotropic glutamate receptors, with a pronounced preference for kainate receptors containing the GluK1 subunit (formerly GluR5). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its effects on signaling pathways and experimental workflows. This compound has been instrumental in elucidating the physiological roles of GluK1-containing kainate receptors, particularly in synaptic transmission and plasticity within the hippocampus. Its high selectivity over AMPA, NMDA, and other kainate receptor subunits makes it a valuable pharmacological tool for neuroscience research.
Core Mechanism of Action: Selective Antagonism of GluK1-Containing Kainate Receptors
This compound is a willardiine derivative that acts as a competitive antagonist at the glutamate binding site of kainate receptors. Its primary mechanism of action is the selective blockade of kainate receptors that incorporate the GluK1 subunit.[1][2][3][4][5] The active enantiomer of the racemic mixture this compound is the S-enantiomer, also known as UBP302.[2][3][4]
The selectivity of this compound for GluK1-containing receptors is approximately 90-fold higher than for AMPA receptors and other recombinant human kainate receptors such as those containing GluK2 (formerly GluR6) and GluK5 (formerly KA2) subunits. This compound exhibits little to no activity at NMDA or group I metabotropic glutamate receptors. This selectivity allows for the specific investigation of the roles of GluK1-containing kainate receptors in neuronal processes.
Functionally, this compound has been demonstrated to reversibly block agonist-induced depressions of synaptic transmission and to inhibit the induction of long-term potentiation (LTP) at hippocampal mossy fiber synapses, a process in which GluK1-containing kainate receptors are implicated.[1][2][3][4]
Quantitative Data: Binding Affinities and Potency
The following table summarizes the key quantitative parameters that define the interaction of this compound with various glutamate receptor subtypes.
| Parameter | Receptor Subunit(s) | Value | Reference |
| Apparent Dissociation Constant (KD) | GluK1-containing kainate receptors | 1.09 µM | |
| Inhibitory Constant (Ki) | GluK1 | 4.10 ± 1.83 µM | [2] |
| Half-maximal Inhibitory Concentration (IC50) | GluK5 (homomeric) | 3.5 ± 1.5 µM | [1] |
| Half-maximal Inhibitory Concentration (IC50) | GluK5/GluK6 (heteromeric) | 4.0 ± 0.7 µM | [1] |
| Half-maximal Inhibitory Concentration (IC50) | GluK5/GluK2 (heteromeric) | 7.0 ± 5.1 µM | [1] |
Signaling Pathway and Physiological Effects
This compound, by selectively antagonizing GluK1-containing kainate receptors, modulates critical signaling pathways involved in synaptic transmission and plasticity. At presynaptic terminals, these receptors can regulate neurotransmitter release. Postsynaptically, they contribute to the excitatory postsynaptic potential (EPSP). A key physiological process affected by this compound is long-term potentiation (LTP) at the mossy fiber-CA3 synapse in the hippocampus.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for a specific kainate receptor subunit (e.g., GluK1) expressed in a cell line.
a. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the target human kainate receptor subunit (e.g., hGluK1).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]kainate), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled competing ligand (e.g., 1 mM kainate).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Electrophysiology: Mossy Fiber Long-Term Potentiation (LTP)
This protocol describes how to assess the effect of this compound on LTP at the mossy fiber-CA3 synapse in acute hippocampal slices.
a. Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., P21-P35).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
b. Electrophysiological Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Place a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., a single train of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.
c. Pharmacological Manipulation:
-
To test the effect of this compound, after establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period (e.g., 20 minutes).
-
Apply the HFS protocol in the presence of this compound.
-
Continue recording in the presence of this compound to observe its effect on LTP induction.
-
A washout period with standard aCSF can be used to assess the reversibility of the drug's effects.
Conclusion
This compound is a well-characterized, selective antagonist of GluK1-containing kainate receptors. Its utility in neuroscience research stems from its ability to discriminate between different kainate receptor subtypes and between kainate and other ionotropic glutamate receptors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the roles of GluK1-containing kainate receptors in health and disease. Further research leveraging this tool may uncover novel therapeutic targets for neurological and psychiatric disorders where kainate receptor dysfunction is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
UBP296 for GLUK5 Subunit Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UBP296, a selective antagonist of kainate receptors containing the GLUK5 (formerly KA2) subunit. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and drug development efforts targeting the GLUK5 subunit.
Core Data Presentation
The following tables summarize the quantitative data for this compound and its active enantiomer, UBP302, at various kainate receptor subunit compositions.
Table 1: Antagonist Affinity of this compound at Recombinant Human Kainate Receptors
| Receptor Subunit Composition | Antagonist | IC50 (μM) | Reference |
| homomeric GLUK5 | This compound | 3.5 ± 1.5 | [1] |
| heteromeric GLUK5/GLUK6 | This compound | 4.0 ± 0.7 | [1] |
| heteromeric GLUK5/GLUK2 | This compound | 7.0 ± 5.1 | [1] |
Table 2: Binding Affinity and Selectivity of this compound and its Enantiomers
| Ligand | Receptor/Subunit | Affinity (KB/KD in μM) | Selectivity vs. GLUK5 | Reference |
| This compound | GLUK5 | 0.6 (KB) | - | N/A |
| UBP302 (S-enantiomer) | native GLUK5 | 0.4 (KD) | - | N/A |
| This compound | NMDA | >100 | >166-fold | N/A |
| This compound | GLUK6 | >100 | >166-fold | N/A |
| This compound | GLUK2 | >100 | >166-fold | N/A |
| This compound | AMPA | ~54 (KB from Schild analysis) | ~90-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below. While the specific protocols from the primary characterization of this compound were not available in the searched literature, the following represent standard and widely accepted methods for conducting such studies.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity of a compound like this compound to GLUK5-containing receptors expressed in a heterologous system.
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled ligand to GLUK5-containing receptors.
Materials:
-
HEK293 cells transiently or stably expressing human GLUK5 (and any partner subunits, e.g., GLUK2 or GLUK6).
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-kainate (a commonly used radioligand for kainate receptors).
-
Unlabeled this compound.
-
Non-specific binding control: High concentration of unlabeled kainate (e.g., 10 mM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of a serial dilution of this compound.
-
50 µL of [3H]-kainate at a concentration close to its KD.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a representative method for functionally characterizing the antagonist effect of this compound on GLUK5-containing receptors.
Objective: To measure the effect of this compound on currents mediated by GLUK5-containing kainate receptors in response to an agonist.
Materials:
-
HEK293 cells or neurons expressing GLUK5-containing receptors.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP, pH 7.2.
-
Kainate receptor agonist (e.g., glutamate or a more specific agonist like ATPA).
-
This compound.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation:
-
Plate cells expressing the target receptor on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the recording pipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply the kainate receptor agonist to the cell using a fast perfusion system to evoke an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of this compound.
-
Wash out this compound to observe any recovery of the agonist-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Canonical ionotropic signaling pathway of a GLUK5-containing kainate receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity.
Logical Relationship: this compound Selectivity
Caption: Logical relationship illustrating the selectivity of this compound for GLUK5-containing receptors.
References
A Technical Guide to the Discovery and Characterization of USP30 Inhibitors: A Case Study in Deubiquitinase-Targeted Drug Development
Introduction
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating mitochondrial quality control, specifically through the inhibition of mitophagy.[1][2][3] Mitophagy is the selective degradation of damaged mitochondria via autophagy, a crucial process for maintaining cellular health. Dysregulation of mitophagy has been implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease.[2][3][4] As such, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of USP30 inhibitors, serving as a valuable resource for researchers and drug development professionals in the field of ubiquitin-targeted therapies.
While the initial query referenced UBP296, it is important to clarify that this compound is a potent and selective antagonist of GLUK5-containing kainate receptors and is not recognized as a deubiquitinase inhibitor.[5][6] This guide will therefore focus on well-characterized inhibitors of USP30 to align with the core scientific interest in deubiquitinase inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for representative USP30 inhibitors, providing a comparative overview of their potency and cellular activity.
Table 1: In Vitro Potency of USP30 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| MTX115325 | USP30 | 12 | Biochemical | [7] |
| Compound 39 | USP30 | N/A | Biochemical | [2] |
Table 2: Cellular Activity of USP30 Inhibitors
| Compound | Cellular Effect | EC50 (nM) | Cell Line | Reference |
| MTX115325 | Increased TOM20 Ubiquitination | 32 | N/A | [7] |
| USP30i | Increased Ub-TOM20 | 2450 | HEK293T | [1] |
Experimental Protocols
High-Throughput Screening (HTS) for DUB Inhibitors
The discovery of novel DUB inhibitors often begins with a high-throughput screen of a diverse small molecule library. A common method involves a fluorescence-based assay using a ubiquitin-rhodamine110-glycine (Ub-Rh110-G) substrate.
Protocol:
-
Reagent Preparation:
-
Recombinant human USP30 enzyme is purified.
-
Ub-Rh110-G substrate is prepared in assay buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5).
-
Test compounds are serially diluted in DMSO.
-
-
Assay Procedure:
-
Test compounds are dispensed into 384-well plates.
-
USP30 enzyme is added to each well and incubated with the compounds for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ub-Rh110-G substrate.
-
The increase in fluorescence, resulting from the cleavage of the rhodamine110 moiety by USP30, is monitored over time using a plate reader (Excitation/Emission wavelengths of ~485/535 nm).
-
-
Data Analysis:
-
The rate of reaction is calculated for each well.
-
The percent inhibition for each compound is determined relative to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values are calculated from dose-response curves.
-
Cellular Assay for Mitophagy Assessment
To determine the effect of USP30 inhibitors on mitophagy in a cellular context, the ubiquitination status of mitochondrial outer membrane proteins, such as TOM20, can be assessed.
Protocol:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured.[1]
-
Cells are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of oligomycin and antimycin A) to induce mitochondrial damage and initiate mitophagy.
-
Cells are co-treated with the USP30 inhibitor at various concentrations.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are harvested and lysed in a buffer containing protease and DUB inhibitors.
-
Mitochondrial fractions are isolated by differential centrifugation.
-
TOM20 is immunoprecipitated from the mitochondrial lysates using an anti-TOM20 antibody.
-
-
Western Blot Analysis:
-
Immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated TOM20 (Ub-TOM20).
-
The membrane is also probed with an anti-TOM20 antibody as a loading control.
-
-
Data Analysis:
-
The band intensity of Ub-TOM20 is quantified and normalized to the total TOM20 levels.
-
The fold-increase in Ub-TOM20 in inhibitor-treated cells compared to vehicle-treated cells is calculated.
-
EC50 values can be determined from dose-response curves.
-
Visualizations
Signaling Pathway
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Experimental Workflow
Caption: Workflow for a high-throughput screen to identify USP30 inhibitors.
References
- 1. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches. | Sigma-Aldrich [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
UBP296: A Technical Guide to its Role in Neuroscience and Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][2] Specifically, this compound exhibits high selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 subunits.[1][2] Its ability to modulate synaptic transmission and plasticity has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of kainate receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and visualizations of its effects on neural signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This action effectively dampens excitatory synaptic transmission mediated by kainate receptors. The S-enantiomer of this compound, known as UBP302, is also a potent and selective GluK1 antagonist.
The primary molecular targets of this compound are kainate receptors containing the GluK1 and GluK5 subunits.[1] It displays significantly lower affinity for other kainate receptor subunits, such as GluK2, and has minimal to no activity at NMDA and AMPA receptors, though it shows approximately 90-fold selectivity over AMPA receptors.[2] This selectivity makes this compound a precise tool for isolating and studying the function of GluK1- and GluK5-containing kainate receptors in various neuronal circuits.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and inhibitory concentrations across different kainate receptor subunits.
Table 1: Binding Affinity of this compound for Kainate Receptor Subunits
| Receptor Subunit/Complex | Apparent Dissociation Constant (Kd) | Reference |
| GluK1 | 1.09 µM | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound
| Receptor Subunit/Complex | IC50 | Reference |
| GLUK5 | 3.5 ± 1.5 µM | [1] |
| GLUK5/GLUK6 | 4.0 ± 0.7 µM | [1] |
| GLUK5/GLUK2 | 7.0 ± 5.1 µM | [1] |
Effects on Synaptic Transmission and Plasticity
This compound has been shown to modulate key aspects of synaptic function, including basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Synaptic Transmission: this compound can reversibly block the depression of synaptic transmission induced by the kainate receptor agonist ATPA.[1] At higher concentrations, it can also directly affect AMPA receptor-mediated synaptic transmission. Studies have shown that this compound can influence both the amplitude and frequency of excitatory postsynaptic currents (EPSCs), indicative of both postsynaptic and presynaptic sites of action.
-
Long-Term Potentiation (LTP): A key finding is that this compound selectively blocks the induction of LTP at mossy fiber synapses in the hippocampus.[2] This effect highlights the critical role of GluK1-containing kainate receptors in this form of synaptic plasticity.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments commonly used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This technique is used to measure the effects of this compound on synaptic currents in individual neurons.
a. Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a young adult rodent (e.g., P14-P21 rat or mouse) in accordance with institutional animal care and use committee protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2.
-
Cut 300-400 µm thick horizontal or coronal slices of the hippocampus using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, 2.5 CaCl2) and allow them to recover at 32-34°C for at least 1 hour before recording.
b. Recording Procedure:
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify pyramidal neurons in the CA1 or CA3 region of the hippocampus using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution (in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline excitatory postsynaptic currents (EPSCs) by stimulating afferent pathways (e.g., Schaffer collaterals for CA1 neurons, mossy fibers for CA3 neurons) with a bipolar stimulating electrode.
-
Bath-apply this compound at desired concentrations (e.g., 1-10 µM) and record the changes in EPSC amplitude and frequency.
-
To study the effect on LTP, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence and absence of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for different kainate receptor subunits.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) or cells expressing specific recombinant kainate receptor subunits in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a radiolabeled kainate receptor ligand (e.g., [3H]kainate) and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand (e.g., 1 mM glutamate).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 and Ki values for this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function.
References
The Controversial Role of GluK5-Containing Kainate Receptors in Long-Term Potentiation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. While the roles of NMDA and AMPA receptors in LTP are well-established, the contribution of kainate receptors (KARs), particularly those containing the GluK5 subunit, remains a subject of intense research and debate. This technical guide provides a comprehensive overview of the current understanding of GluK5-containing KARs in LTP, with a focus on hippocampal mossy fiber synapses. We synthesize findings from genetic knockout and pharmacological studies, delve into the associated signaling pathways, and present detailed experimental protocols for investigating these complex interactions. This document aims to equip researchers and drug development professionals with a thorough understanding of the nuances and technical considerations in this evolving field.
Introduction to Kainate Receptors and the GluK5 Subunit
Kainate receptors are ionotropic glutamate receptors that mediate a smaller and slower component of the excitatory postsynaptic current (EPSC) compared to AMPA receptors. They are tetrameric assemblies of five different subunits: GluK1-5. The GluK1-3 subunits can form functional homomeric receptors, whereas the high-affinity subunits, GluK4 and GluK5, are obligate heteromers, requiring co-assembly with GluK1-3 subunits to form functional channels.[1][2][3][4] GluK5-containing KARs, often found as GluK2/GluK5 heteromers, exhibit distinct kinetic properties, including slower desensitization in response to glutamate, which positions them as key modulators of synaptic transmission and plasticity.[1][3]
The Dichotomy of Evidence: GluK5's Role in Mossy Fiber LTP
The hippocampal mossy fiber-CA3 synapse is a major site for studying KAR-dependent plasticity. However, the specific role of the GluK5 subunit in LTP at this synapse is contentious, with conflicting results arising from studies using genetic deletion versus pharmacological approaches.
Pharmacological studies using the selective GluK5 antagonist LY382884 have suggested a critical role for GluK5-containing KARs in both short-term and long-term plasticity at mossy fiber synapses.[5] These studies have shown that LY382884 can completely block the induction of mossy fiber LTP.[5]
In stark contrast, studies on GluK5 knockout (GluK5-/-) mice have shown that mossy fiber LTP is normal, while it is reduced in GluK6-/- mice.[5] This has led to the hypothesis that compensatory mechanisms may be at play in the GluK5-/- mice, masking the true function of the subunit.[5] However, further studies applying the GluK5 antagonist LY382884 to hippocampal slices did not affect short-term and long-term synaptic plasticity, challenging the compensatory hypothesis and suggesting that GluK6-containing KARs are the primary mediators of facilitatory effects on mossy fiber synaptic transmission.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of GluK5 in synaptic plasticity.
Table 1: Effects of Genetic Deletion and Pharmacological Antagonism on Mossy Fiber Synaptic Plasticity
| Experimental Model | Manipulation | Effect on Short-Term Plasticity (Facilitation) | Effect on Long-Term Potentiation (LTP) | Reference |
| Wild-type mice | - | Large facilitation | Normal | [5] |
| GluK5-/- mice | Genetic Deletion | Normal | Normal | [5] |
| GluK6-/- mice | Genetic Deletion | Significantly attenuated | Reduced | [5] |
| Wild-type rat slices | LY382884 (GluK5 antagonist) | No effect | Blocked (in some studies) / No effect (in others) | [5] |
Table 2: CaMKII-Dependent Regulation of GluK5 and Interaction with PSD-95
| Experimental Condition | Measurement | Finding | Reference |
| Co-expression of myc-GluK5wt and PSD-95 in COS-7 cells | Co-immunoprecipitation | Baseline interaction | [7] |
| Co-expression of myc-GluK5AAA (phospho-null) and PSD-95 | Co-immunoprecipitation | Significantly higher interaction with PSD-95 (P<0.01) | [7] |
| Co-expression of myc-GluK5DDD (phospho-mimetic) and PSD-95 | Co-immunoprecipitation | Significantly lower interaction with PSD-95 (P<0.0001) | [7] |
Signaling Pathways Involving GluK5 in Synaptic Plasticity
Recent evidence points towards a more nuanced role for GluK5 in synaptic plasticity, particularly in the context of long-term depression (LTD) at mossy fiber-CA3 synapses. This process involves the Ca2+/calmodulin-dependent kinase II (CaMKII), a key enzyme in LTP.
A proposed signaling pathway for KAR-LTD involves the following steps:
-
Repetitive pre- and postsynaptic stimulation leads to Ca2+ influx.
-
Increased intracellular Ca2+ activates CaMKII.
-
CaMKII phosphorylates three residues in the C-terminal domain of the GluK5 subunit.[7]
-
Phosphorylation of GluK5 decreases its binding to the postsynaptic density protein PSD-95.[7]
-
The unbinding from PSD-95 "untraps" the KAR from the synapse, increasing its lateral mobility and diffusion away from the synaptic site.[7]
-
This leads to a decrease in the number of synaptic KARs and ultimately, long-term depression of KAR-mediated EPSCs.[7]
This mechanism suggests an opposing role for CaMKII in regulating AMPA receptors (where it promotes synaptic potentiation) versus kainate receptors.
Figure 1: Signaling pathway for GluK5-dependent KAR-LTD.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature.
Electrophysiology in Hippocampal Slices
This protocol is adapted from studies investigating synaptic plasticity at mossy fiber-CA3 synapses.[5][8]
Experimental Workflow:
Figure 2: Experimental workflow for LTP recordings.
Detailed Steps:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rat or mouse.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1 NaH2PO4, 26.2 NaHCO3, 11 glucose, 2.5 CaCl2, and 1.3 MgSO4.[8]
-
Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[8]
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Perform whole-cell patch-clamp recordings from CA3 pyramidal neurons under visual guidance using infrared differential interference contrast microscopy.
-
Isolate KAR-mediated EPSCs by including antagonists for AMPA and NMDA receptors in the perfusion solution.
-
Hold the cell at a membrane potential of -70 mV to record inward currents.
-
-
LTP Induction and Measurement:
-
Record a stable baseline of EPSCs for 3-5 minutes by stimulating mossy fibers at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation protocol, such as stimulating at 2 Hz for 90 seconds while holding the cell at 0 mV.[8]
-
Monitor the EPSC amplitude for at least 30-40 minutes post-induction to assess the magnitude and stability of LTP.
-
Co-immunoprecipitation of GluK5 and PSD-95
This protocol is based on the methodology used to demonstrate the interaction between GluK5 and PSD-95.[7]
Experimental Workflow:
Figure 3: Co-immunoprecipitation workflow.
Detailed Steps:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate media.
-
Co-transfect cells with expression vectors for myc-tagged GluK5 (wild-type, phospho-null, or phospho-mimetic) and PSD-95 using a suitable transfection reagent.
-
-
Protein Extraction:
-
After 24-48 hours of expression, wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-myc antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PSD-95, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
The role of GluK5-containing kainate receptors in LTP is multifaceted and context-dependent. While their involvement in mossy fiber LTP remains a point of contention, emerging evidence highlights a significant role in LTD through a novel CaMKII-dependent signaling pathway. The discrepancy between genetic and pharmacological studies underscores the need for careful interpretation of data and the potential for compensatory mechanisms in knockout models.
Future research should focus on:
-
Developing more specific pharmacological tools to dissect the function of different KAR subunit compositions.
-
Investigating the potential for compensatory changes in GluK5 knockout models in greater detail.
-
Exploring the role of GluK5-containing KARs in LTP at other synapses throughout the brain.
-
Elucidating the downstream effectors of GluK5-mediated signaling in both LTP and LTD.
A deeper understanding of the precise mechanisms by which GluK5-containing KARs modulate synaptic plasticity will be crucial for the development of novel therapeutic strategies for neurological and psychiatric disorders where synaptic function is dysregulated.
References
- 1. Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct functional roles of subunits within the heteromeric kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Functional Roles of Subunits within the Heteromeric Kainate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Role of GLUK5 and GLUK6 at Hippocampal Mossy Fiber Synapses | Journal of Neuroscience [jneurosci.org]
- 6. Assessing the role of GLUK5 and GLUK6 at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LTP requires a reserve pool of glutamate receptors independent of subunit type - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling UBP296: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of UBP296, a potent and selective antagonist of the kainate subtype of ionotropic glutamate receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to this significant compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, is a derivative of willardiine.[1][2][3][4] Its chemical structure is characterized by a pyrimidine-2,4-dione core with two key substituents that contribute to its selective binding to kainate receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione | [1] |
| SMILES | O=C1N(CC2=CC=CC=C2C(O)=O)C(C=CN1CC(N)C(O)=O)=O | [1] |
| Chemical Formula | C15H15N3O6 | [1][2][4] |
| Molecular Weight | 333.30 g/mol | [1][2][4] |
| CAS Number | 745055-86-1 | [1][2][4] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO. | [2] |
| Appearance | Not specified in provided search results. | |
| Storage | Store at room temperature. | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.[2][3][4] Its mechanism of action involves the inhibition of receptor activity by blocking the binding of the excitatory neurotransmitter glutamate.[1] This targeted action makes this compound a valuable tool for studying the physiological and pathological roles of GluK1-containing kainate receptors.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Target | Source |
| IC50 | ~43 nM | GluK1 | [1] |
| Apparent KD | 1.09 μM | GluK1-containing kainate receptors | [2][3] |
| Selectivity | ~90-fold selectivity over AMPA receptors and recombinant hGluK2 (hGluR6) and GluK5 (KA2) containing kainate receptors. | AMPA, hGluK2, GluK5 | [2][3] |
| Activity at other receptors | Little or no action at NMDA or group I mGlu receptors. | NMDA, group I mGlu | [2][3] |
Key Experiments and Methodologies
The characterization of this compound has been established through a series of key experiments that have elucidated its potency, selectivity, and functional effects.
Radioligand Displacement Binding Studies
Objective: To determine the binding affinity of this compound for various kainate receptor subunits.
Methodology:
-
Preparation of membranes: Membranes from cells expressing human kainate receptor subunits (GluK1, GluK2, GluK5) were prepared.
-
Radioligand: [3H]kainate was used as the radioligand.
-
Assay: The ability of this compound and its analogues to displace [3H]kainate binding from the receptor subunits was measured.
-
Data Analysis: IC50 values, the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, were calculated.
Key Finding: The willardiine analogues, including this compound, displaced [3H]kainate binding with IC50 values >100 µM at rat GluK6, GluK2, or GluK6/GluK2, demonstrating its selectivity for GluK1.[5]
Calcium Influx Assays
Objective: To assess the functional antagonist activity of this compound at kainate receptors.
Methodology:
-
Cell lines: Cells expressing human kainate receptor subunits in homomeric or heteromeric forms were used.
-
Stimulation: Glutamate was used to induce calcium influx through the kainate receptors.
-
Measurement: The change in intracellular calcium concentration in the presence and absence of this compound was measured using a fluorescent calcium indicator.
-
Data Analysis: The concentration-dependent inhibition of glutamate-induced calcium influx by this compound was determined.
Key Finding: this compound selectively depressed glutamate-induced calcium influx in cells containing the GluK5 (now referred to as GluK1) subunit.[5]
Electrophysiological Recordings in Hippocampal Slices
Objective: To investigate the effect of this compound on synaptic transmission and plasticity.
Methodology:
-
Slice Preparation: Acute hippocampal slices were prepared from rats.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA3 region of the hippocampus.
-
Drug Application: The effects of the selective kainate receptor agonist ATPA and this compound on synaptic transmission were examined. The impact of this compound on the induction of long-term potentiation (LTP) at the mossy fiber-CA3 synapse was also investigated.
-
Data Analysis: Changes in the amplitude and slope of the fEPSPs were measured to quantify the effects of the applied compounds.
Key Findings:
-
This compound reversibly blocked ATPA-induced depressions of synaptic transmission.[6]
-
This compound completely blocked the induction of mossy fiber LTP in a medium containing 2 mM Ca2+, but not 4 mM Ca2+.[5] These findings provide further evidence for the involvement of GluK1-containing kainate receptors in this form of synaptic plasticity.[5]
Signaling Pathways and Experimental Workflows
To visualize the interactions and processes described, the following diagrams are provided in the DOT language.
Caption: Mechanism of action of this compound as a kainate receptor antagonist.
Caption: Experimental workflow for investigating the effect of this compound on mossy fiber LTP.
Conclusion
This compound stands out as a potent and selective antagonist of GluK1-containing kainate receptors. Its well-characterized pharmacological profile and demonstrated effects on synaptic plasticity make it an indispensable tool for neuropharmacological research. The detailed methodologies and findings presented in this guide offer a solid foundation for future investigations into the roles of kainate receptors in neurological function and disease.
References
UBP296 Enantiomers: A Technical Guide to Stereoselective Activity at Kainate Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, commonly known as UBP296, is a synthetic derivative of willardiine, a natural agonist of AMPA/kainate receptors. This compound has been identified as a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors crucial for modulating synaptic transmission and plasticity in the central nervous system.[1][2] Kainate receptor dysfunction is implicated in various neurological disorders, including epilepsy and chronic pain, making selective antagonists like this compound valuable tools for research and potential therapeutic development.[3]
This technical guide provides a comprehensive overview of the enantiomers of this compound, detailing their distinct pharmacological activities, the experimental protocols used for their characterization, and their mechanism of action. A critical aspect of this compound's pharmacology is its stereoselectivity, with the antagonist activity predominantly residing in one of its enantiomers.
Chemical Information
-
Chemical Name: (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione
-
Molecular Formula: C₁₅H₁₅N₃O₆
-
Molecular Weight: 333.3 g/mol
Pharmacological Activity of this compound Enantiomers
The antagonist activity of this compound at kainate receptors is highly stereoselective. The (S)-enantiomer, also known as UBP302, is the active form, exhibiting significantly higher potency and selectivity for GluK1-containing kainate receptors compared to the racemic mixture.[1][4] The (R)-enantiomer is reported to be almost inactive.[4]
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and its enantiomers at various glutamate receptor subtypes.
Table 1: Binding Affinity (Kᵢ/Kₑ) of this compound and its Enantiomers
| Compound | Receptor Subtype | Kᵢ/Apparent Kₑ (µM) | Species | Assay Method | Reference(s) |
| (RS)-UBP296 | GluK1 (GluR5) | 1.09 | Human | Radioligand Binding | |
| (RS)-UBP296 | GluK1 (GluR5) | 4.10 | Rat | Radioligand Binding | [5] |
| (S)-UBP302 | GluK1 (GluR5) | 0.402 | Human | Radioligand Binding | |
| (S)-UBP302 | GluK1 (GluR5) | 2.02 | Rat | Radioligand Binding | [5] |
| (R)-UBP296 | GluK1 (GluR5) | Largely Inactive | - | - | [4] |
Table 2: Functional Antagonism and Selectivity
| Compound | Receptor Subtype | IC₅₀ (µM) | Selectivity | Reference(s) |
| (S)-UBP302 | AMPA Receptors | 106 | ~260-fold vs. GluK1 | [6] |
| (S)-UBP302 | GluK2/GluK5 | - | ~90-fold vs. GluK1 | |
| (RS)-UBP296 | AMPA Receptors | - | ~90-fold vs. GluK1 |
Mechanism of Action
This compound and its active (S)-enantiomer, UBP302, act as competitive antagonists at the glutamate binding site of kainate receptors. They show a marked preference for receptors containing the GluK1 subunit. By occupying the glutamate binding site, they prevent the conformational changes required for ion channel opening, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions that would normally lead to neuronal depolarization. This blockade of kainate receptor activation can modulate excitatory synaptic transmission and has been shown to prevent the induction of long-term potentiation (LTP) at hippocampal mossy fibers. The selectivity of this compound and UBP302 for GluK1-containing receptors over AMPA, NMDA, and other kainate receptor subtypes makes them valuable pharmacological tools.
Experimental Protocols
The characterization of this compound enantiomers involves a combination of binding and functional assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of the compounds for specific receptor subtypes.
Objective: To quantify the affinity of this compound and its enantiomers for kainate receptor subunits.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human recombinant kainate receptor subunit of interest (e.g., GluK1, GluK2, GluK5).[7] The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[7]
-
Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [³H]kainate or a more selective radiolabeled antagonist like [³H]UBP310) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or its enantiomers).[5][8]
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[7][8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
Two-Electrode Voltage Clamp Electrophysiology
This technique is employed to measure the functional antagonist activity (IC₅₀) of the compounds on ion channels expressed in Xenopus oocytes.
Objective: To determine the potency of this compound and its enantiomers in inhibiting glutamate-induced currents at kainate receptors.
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human kainate receptor subunits. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential and record the current. The oocyte is continuously perfused with a buffer solution.
-
Agonist Application: A specific agonist (e.g., glutamate) is applied to the oocyte to evoke an inward current mediated by the expressed kainate receptors.
-
Antagonist Application: The antagonist (this compound or its enantiomers) is co-applied with the agonist at various concentrations. The reduction in the amplitude of the agonist-evoked current is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the agonist response against the antagonist concentration. The IC₅₀ value is determined from these curves using a sigmoidal dose-response equation.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
UBP296: A Technical Guide to its Target Receptor and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. This technical guide provides an in-depth overview of this compound's target receptor, its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.
Target Receptor and Binding Affinity of this compound
The primary molecular target of this compound is the kainate receptor , with a pronounced selectivity for subunits GluK1 (formerly GluR5) and GluK5 .[1][2] Its antagonist activity at these receptors has been well-characterized, demonstrating its utility as a pharmacological tool to probe the function of GluK1- and GluK5-containing kainate receptors.
Quantitative Binding Data
The binding affinity of this compound and its more active S-enantiomer, UBP302, has been determined through functional assays measuring the inhibition of glutamate-evoked calcium influx in human embryonic kidney (HEK293) cells expressing various recombinant human kainate and AMPA receptor subunits. The antagonist dissociation constants (KB) are summarized in the table below.
| Receptor Subunit Composition | This compound KB (μM) | UBP302 KB (μM) |
| Kainate Receptors | ||
| hGluK1 | 0.28 ± 0.04 | 0.11 ± 0.01 |
| hGluK2 | > 100 | > 100 |
| hGluK3 | > 100 | 25 ± 3 |
| hGluK1/hGluK5 | 0.16 ± 0.01 | 0.05 ± 0.01 |
| hGluK2/hGluK5 | 0.52 ± 0.05 | 0.19 ± 0.02 |
| AMPA Receptors | ||
| hGluA1-4 | > 100 | > 100 |
Data sourced from More et al., 2004, Neuropharmacology.
These data highlight the selectivity of this compound for GluK1- and GluK5-containing kainate receptors over GluK2, GluK3, and AMPA receptors. The S-enantiomer, UBP302, generally exhibits a higher potency.
Experimental Protocols
The characterization of this compound's binding affinity and functional antagonism has been achieved through two primary experimental approaches: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Displacement Assay
This assay is employed to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the kainate receptor subunit of interest (e.g., GluK1).
-
Incubation: The cell membranes (100-200 µg of protein) are incubated with a specific concentration of a radiolabeled kainate receptor ligand, such as [3H]kainate, and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The reaction is incubated on ice and then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
A Technical Guide to the Foundational Pharmacology of Kainate Receptors
<
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core principles of kainate receptor (KAR) pharmacology. It is designed to serve as a foundational resource, detailing the molecular components, signaling mechanisms, and experimental methodologies crucial for research and development in this field. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to Kainate Receptors
Kainate receptors are a class of ionotropic glutamate receptors (iGluRs) that mediate a portion of the fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3][4] While less abundant than AMPA and NMDA receptors, KARs play critical modulatory roles in neuronal circuitry, influencing both presynaptic and postsynaptic activity.[2][5][6] Their involvement in synaptic plasticity, rhythmic brain activity, and various neurological disorders, including epilepsy, neuropathic pain, and anxiety, has made them a significant target for therapeutic drug development.[5][7]
KARs are tetrameric structures assembled from five distinct subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[2][3][4][6] These subunits are categorized based on their affinity for the agonist kainate:
-
Low-affinity subunits (GluK1-3): Capable of forming functional homomeric or heteromeric receptors.[2][3][8]
-
High-affinity subunits (GluK4-5): Must co-assemble with low-affinity subunits to form functional heteromeric receptors.[2][3][9]
The subunit composition of a given KAR determines its specific pharmacological and biophysical properties, including agonist/antagonist sensitivity, ion permeability, and desensitization kinetics.[8][9]
Quantitative Pharmacology of Kainate Receptors
The pharmacological characterization of KARs relies on quantitative measurements of ligand interactions. The following tables summarize key affinity (Ki, Kd) and potency (EC50, IC50) data for selected agonists and antagonists across different KAR subunits.
Agonist Pharmacology
Agonists bind to and activate the receptor, causing the associated ion channel to open. Glutamate is the endogenous agonist for all iGluRs. Kainate, the defining agonist for this receptor class, is a potent neurotoxin originally isolated from seaweed.
Table 1: Agonist Affinities and Potencies at Homomeric Kainate Receptors
| Agonist | Receptor Subunit | Binding Affinity (Kd/Ki, nM) | Potency (EC50, µM) |
| Kainate | GluK1 | 13 - 76 | - |
| GluK2 | 13 - 76 | - | |
| GluK3 | 13 - 76 | - | |
| GluK4 | ~5 | - | |
| GluK5 | ~5 | - | |
| Glutamate | GluK1 | 140 - 494 | - |
| GluK2 | 140 - 494 | - | |
| GluK3 | 140 - 494 | - | |
| Domoate | GluK1 | - | 0.77 (in presence of BPAM344) |
| GluK2 | - | 1.33 (in presence of BPAM344) | |
| GluK3 | - | Acts as weak agonist/antagonist |
Data compiled from multiple sources.[3][8][10] Note: Potency can be significantly influenced by the presence of allosteric modulators.
Antagonist Pharmacology
Antagonists bind to the receptor but do not activate it, thereby blocking the action of agonists. The development of subunit-selective antagonists has been crucial for elucidating the specific physiological roles of different KAR subtypes.[1][7][11]
Table 2: Antagonist Affinities and Potencies at Kainate Receptors
| Antagonist | Receptor Subunit | Binding Affinity (Kd/Ki) | Potency (IC50, µM) | Selectivity Profile |
| UBP310 | GluK1 (GluR5) | 130 nM | - | >800-fold selective for GluK1 vs GluK2; >12,000-fold vs GluK6[10] |
| UBP302 | GluK1 | - | - | Potent and highly selective GluK1 antagonist[12] |
| LY377770 | GluK1 (GluR5) | - | - | Systemically active, neuroprotective GluK1 antagonist[13] |
| NS-102 | GluK2 (GluR6) | - | - | Selective for low-affinity [3H]kainate binding sites, potent at homomeric GluK6[13] |
| (S)-Mercaptohistidine | GluK3 | - | - | ~30-fold preference for GluK3 over GluK1[12] |
Data compiled from multiple sources.[10][12][13] The development of truly selective ligands remains a significant challenge due to the high homology in the ligand-binding domains of iGluR subtypes.[8]
Kainate Receptor Signaling Pathways
KARs exhibit a dual signaling capability, functioning through both rapid ionotropic mechanisms and slower, G-protein-dependent metabotropic pathways.[4][6][14][15][16] This functional duality allows them to exert complex and varied effects on neuronal function.
Ionotropic Signaling
The canonical function of KARs is as a ligand-gated ion channel. Upon agonist binding, the receptor undergoes a conformational change that opens an integral pore, allowing the influx of cations such as Na+ and, to a lesser extent, Ca2+.[3] This influx leads to membrane depolarization.
-
Postsynaptic Action: At some synapses, KARs contribute to the excitatory postsynaptic potential (EPSP), although their contribution is generally smaller and slower than that of AMPA receptors.[4][5]
-
Presynaptic Action: Presynaptic KARs can modulate neurotransmitter release. Their activation can either facilitate or inhibit the release of glutamate and GABA, depending on the specific synapse and level of receptor activation.[5][7]
Metabotropic Signaling
Uniquely among iGluRs, KARs can also signal through a non-canonical, metabotropic pathway that involves the activation of G-proteins.[14][15][16] This mode of action is independent of ion flux through the receptor's channel and initiates slower, longer-lasting changes in the neuron.
The precise mechanism of G-protein coupling is still under investigation, but studies have shown that KAR activation can lead to:
-
Inhibition of GABA release via a pertussis toxin (PTX)-sensitive Gi/o protein and subsequent modulation of protein kinase C (PKC).[16][17]
-
Modulation of voltage-gated calcium channels (VGCCs).[18]
-
Regulation of adenylyl cyclase and the cAMP/PKA pathway.[18]
This metabotropic function is critical for KAR-mediated long-term depression (LTD) and the modulation of neuronal excitability.[7][19]
References
- 1. Kainate receptor pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Regulation of the Kainate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate receptors: pharmacology, function and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective | MDPI [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Kainate receptor agonists, antagonists and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Ionotropic and metabotropic kainate receptor signalling regulates Cl- homeostasis and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UBP296 in Hippocampal Slices
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of UBP296, a selective antagonist for GLUK5 (GluK1)-containing kainate receptors, in experimental protocols involving acute hippocampal slices. The following sections detail the mechanism of action, experimental protocols for preparing hippocampal slices and performing electrophysiological recordings to study synaptic plasticity, and the expected outcomes based on existing literature.
Introduction to this compound
This compound is a potent and selective antagonist of kainate receptors that contain the GLUK5 (formerly known as GluR5) subunit. In the hippocampus, these receptors are involved in the modulation of both excitatory and inhibitory synaptic transmission. Kainate receptors can function through both direct ion channel activity (ionotropic) and through G-protein coupled signaling pathways (metabotropic), influencing neuronal excitability and synaptic plasticity. This compound has been utilized to investigate the specific roles of GLUK5-containing kainate receptors in these processes, including their involvement in long-term potentiation (LTP), a cellular correlate of learning and memory.
Mechanism of Action of this compound in the Hippocampus
This compound selectively binds to and blocks the activation of kainate receptors incorporating the GLUK5 subunit. This antagonism can lead to several effects on hippocampal circuitry:
-
Modulation of Synaptic Transmission: this compound can reversibly block depressions in synaptic transmission induced by kainate receptor agonists and has been shown to directly affect AMPA receptor-mediated synaptic transmission in rat hippocampal slices.
-
Regulation of Inhibitory Tone: GLUK5-containing kainate receptors are implicated in the regulation of synaptic inhibition in the hippocampus. By blocking these receptors, this compound can alter the balance between excitation and inhibition within hippocampal networks.
-
Involvement in Synaptic Plasticity: this compound has been demonstrated to selectively block the induction of kainate receptor-mediated long-term potentiation (LTP) at mossy fiber synapses in the hippocampus. While its effects on NMDA receptor-dependent LTP in the Schaffer collateral-CA1 pathway are less characterized, the interplay between kainate and NMDA receptors suggests a potential modulatory role.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. It is important to note that specific functional IC50 values in acute hippocampal slice preparations can vary depending on the experimental conditions.
| Parameter | Value | Species/Preparation | Notes |
| Apparent KD | 1.09 µM | Recombinant receptors | This value represents the binding affinity and may not directly correspond to the effective concentration for functional blockade in a tissue preparation. |
| Selectivity | ~90-fold | Over AMPA receptors and recombinant hGluK2 and GluK5 containing kainate receptors | Displays high selectivity for GLUK1 (GLUK5) containing receptors. |
| Action at other receptors | Little to no action | NMDA or group I mGlu receptors | This compound is highly selective for its target. |
Experimental Protocols
This section provides detailed protocols for the preparation of acute hippocampal slices and subsequent electrophysiological recording to investigate the effects of this compound on synaptic transmission and plasticity.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Ice-cold dissection buffer (slicing solution)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2 / 5% CO2)
-
Incubation chamber
Solutions:
-
Dissection Buffer (Slicing Solution):
-
Sucrose-based solution is often used to improve slice health. A typical composition (in mM) is: 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
A standard composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed dissection buffer.
-
Isolate the hippocampus from one or both hemispheres.
-
Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold, carbogenated dissection buffer.
-
Cut transverse slices of the hippocampus at a thickness of 300-400 µm.
-
Carefully transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before commencing experiments.
Electrophysiological Recording and this compound Application
This protocol describes how to record field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral-CA1 pathway and how to apply this compound to study its effects.
Equipment:
-
Recording chamber for submerged or interface slices
-
Perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier and data acquisition system
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
To investigate the effect of this compound on baseline synaptic transmission, record a stable baseline for 10-20 minutes, then switch the perfusion to aCSF containing the desired concentration of this compound. Continue recording to observe any changes in the fEPSP slope.
-
To study the effect of this compound on Long-Term Potentiation (LTP):
-
Record a stable baseline for at least 20 minutes.
-
Pre-incubate the slice with this compound in the perfusing aCSF for a period of 20-30 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue to record the fEPSP for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
A control group of slices should undergo the same LTP induction protocol without this compound application.
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or NaOH, depending on the salt form) at a high concentration.
-
On the day of the experiment, dilute the stock solution into the aCSF to the final desired working concentration (e.g., 1 µM, 10 µM).
-
Ensure the final concentration of the solvent in the aCSF is minimal (typically <0.1%) and that a vehicle control is performed to rule out any effects of the solvent itself.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action in a hippocampal synapse.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating this compound effects on LTP.
Application Notes and Protocols for UBP296 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. It exhibits a high affinity for KARs containing the GluK1 (formerly GluR5) and GLUK5 subunits.[1] This selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these specific KAR subunits in the central nervous system. In electrophysiological studies, this compound is instrumental in isolating and characterizing KAR-mediated synaptic transmission and plasticity. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp recordings and in long-term potentiation (LTP) experiments in hippocampal slices.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of this compound for various glutamate receptor subtypes, highlighting its selectivity for GluK1-containing kainate receptors.
| Receptor Subunit | Ligand | Parameter | Value (µM) | Preparation | Reference |
| GluK1 | [3H]UBP310 | Ki | 0.02 | Recombinant HEK293 cells | [2] |
| GluK2 | [3H]kainate | Kd | 0.023 | Recombinant HEK293 cells | [2] |
| GluK3 | [3H]kainate | Kd | 0.020 | Recombinant HEK293 cells | [2] |
| GluK3 | Agonist-evoked currents | IC50 | 3.6 | Recombinant HEK293 cells | [3] |
| GluK1/GluK5 | AMPA-evoked currents | IC50 | Not specified | Oocytes | [4] |
| GluK2/GluK5 | AMPA-evoked currents | IC50 | Not specified | Oocytes | [4] |
Note: IC50 and Kd are important metrics in pharmacology. Kd (dissociation constant) measures the binding affinity of a drug to its target, with a lower Kd indicating stronger binding. IC50 (half-maximal inhibitory concentration) measures the functional potency of a drug in inhibiting a specific biological process.[5]
Signaling Pathways
Kainate receptors, including those containing the GluK1 subunit, can modulate neuronal function through both ionotropic and metabotropic signaling pathways. The ionotropic action involves direct gating of an ion channel, leading to membrane depolarization. The metabotropic action is independent of ion flux and involves the activation of G-proteins, which in turn modulates downstream signaling cascades. This compound, by antagonizing GluK1-containing receptors, can be used to investigate the specific contributions of these pathways to synaptic function.[6]
Caption: this compound blocks both ionotropic and metabotropic signaling of GluK1-containing kainate receptors.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Kainate Receptor-Mediated Currents
This protocol describes how to record and isolate KAR-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute hippocampal slices using this compound.
Materials:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.[7]
-
Intracellular Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Other Pharmacological Agents: Picrotoxin (100 µM) to block GABAA receptors, and D-AP5 (50 µM) to block NMDA receptors. CNQX (10 µM) can be used as a general AMPA/kainate receptor blocker.[7]
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain. Allow slices to recover in ACSF at room temperature for at least 1 hour before recording.[8]
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 1.5-2 mL/min.[7]
-
Patch-Clamp Recording:
-
Isolation of KAR-mediated EPSCs:
-
Perfuse the slice with ACSF containing picrotoxin and D-AP5 to block inhibitory and NMDA receptor-mediated currents.
-
Record baseline synaptic activity evoked by stimulating the mossy fibers.
-
To isolate the KAR component, apply this compound (typically 1-10 µM) to the bath. The remaining current will be primarily AMPA receptor-mediated.
-
Alternatively, to confirm the presence of a KAR-mediated current, after recording the total AMPA/kainate EPSC, apply CNQX to block all fast ionotropic glutamate receptors. The difference in current before and after CNQX application represents the combined AMPA and kainate receptor contribution.
-
-
Data Analysis: Measure the amplitude and kinetics of the EPSCs before and after the application of this compound to quantify the contribution of GluK1-containing KARs.
Caption: Workflow for isolating kainate receptor-mediated currents using this compound.
Investigating the Role of GluK1 in Mossy Fiber Long-Term Potentiation (LTP)
This protocol outlines how to use this compound to determine the involvement of GluK1-containing KARs in the induction of LTP at the hippocampal mossy fiber-CA3 synapse.[10]
Materials:
-
Same as for the whole-cell patch-clamp protocol.
Procedure:
-
Slice Preparation and Recording Setup: Follow steps 1 and 2 from the previous protocol. Position a stimulating electrode in the dentate gyrus to activate the mossy fibers and a recording electrode in the stratum lucidum of CA3 to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.[11]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol for mossy fiber LTP is two trains of 100 Hz stimulation for 1 second, with a 20-second interval between trains.[12]
-
Application of this compound:
-
Control Group: Induce LTP in the absence of any antagonist (except for D-AP5 to block NMDA receptor-dependent LTP at associational-commissural synapses).
-
This compound Group: Pre-incubate a separate set of slices with this compound (typically 10 µM) for at least 20 minutes before delivering the HFS protocol. Maintain the presence of this compound during and after LTP induction.
-
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after the HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the fEPSP slope to the baseline average. Compare the magnitude of LTP between the control and this compound-treated groups. A significant reduction in LTP in the presence of this compound indicates a role for GluK1-containing KARs in its induction.
Caption: Experimental design for studying the role of GluK1 in mossy fiber LTP using this compound.
Conclusion
This compound is a powerful and selective tool for investigating the function of GluK1-containing kainate receptors in the brain. The protocols outlined above provide a framework for using this compound in electrophysiological experiments to dissect the contribution of these receptors to synaptic transmission and plasticity. Researchers should optimize concentrations and experimental conditions for their specific preparations and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacology.emory.edu [pharmacology.emory.edu]
- 5. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate receptor regulation of synaptic inhibition in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. funjournal.org [funjournal.org]
- 9. axolbio.com [axolbio.com]
- 10. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metaplasticity of Mossy Fiber Synaptic Transmission Involves Altered Release Probability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Dependent Reversal of Long-Term Potentiation by Low-Frequency Stimulation at the Hippocampal Mossy Fiber–CA3 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
optimal working concentration of UBP296 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of the kainate subtype of ionotropic glutamate receptors. Specifically, it targets receptors containing the GluK1 subunit (formerly known as GluR5). Kainate receptors are ligand-gated ion channels that mediate a component of excitatory postsynaptic currents in the central nervous system. Due to its high selectivity, this compound serves as a critical pharmacological tool for isolating and studying the physiological and pathological roles of GluK1-containing kainate receptors, particularly in processes like synaptic transmission and plasticity.
Mechanism of Action: this compound functions as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By blocking the binding of agonists like glutamate and kainate, it prevents the opening of the associated ion channel, thereby inhibiting the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization. This action allows for the specific inhibition of kainate receptor-mediated long-term potentiation (LTP) in hippocampal mossy fibers.
Quantitative Data Summary
The optimal working concentration of this compound is highly dependent on the experimental model, cell type, and specific assay being performed. The following table summarizes key quantitative parameters from in vitro studies to guide concentration selection.
| Parameter | Value | Receptor/System | Assay Type |
| IC₅₀ | ~43 nM | Recombinant rat GluK1 | Radioligand Binding Assay |
| Apparent Kᴅ | 1.09 µM | GluK1-containing receptors | Not Specified |
| Functional Antagonism | 10 µM | GluK1 Receptors | Agonist-evoked response inhibition |
Note on IC₅₀ and Kᴅ: The IC₅₀ (Half-maximal inhibitory concentration) measures the concentration of this compound needed to inhibit a specific biological process by 50%. The Kᴅ (dissociation constant) reflects the binding affinity of this compound to its target receptor. A lower value for both metrics indicates higher potency and affinity, respectively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its application in vitro.
Caption: Mechanism of this compound as a competitive antagonist at the GluK1 kainate receptor.
Caption: General experimental workflow for studying this compound effects in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for subsequent dilution to working concentrations.
Materials:
-
This compound powder (MW: 333.30 g/mol )
-
Dimethyl sulfoxide (DMSO) or 1N Sodium Hydroxide (NaOH)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's data, this compound is soluble up to 10 mM in DMSO or 10 mM in 1eq. NaOH with gentle warming.
-
To prepare a 10 mM stock solution in DMSO: Weigh out 3.33 mg of this compound and dissolve it in 1 mL of high-purity DMSO.
-
Vortex briefly until the powder is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for long-term use (months to years). For short-term storage (days to weeks), 4°C is acceptable.
Protocol: Inhibition of Kainate-Induced Currents in Electrophysiology
Objective: To determine the effective concentration of this compound for blocking GluK1-containing kainate receptor currents in primary neurons or brain slices using patch-clamp electrophysiology.
Materials:
-
In vitro model (e.g., primary hippocampal neurons or acute hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular recording solution
-
Kainate receptor agonist (e.g., Kainate or ATPA)
-
This compound stock solution
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare the in vitro model (e.g., hippocampal slices) and allow it to equilibrate in oxygenated aCSF.
-
Establish a stable whole-cell patch-clamp recording from a target neuron.
-
Prepare a range of this compound working concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM) by diluting the stock solution in aCSF.
-
Establish a baseline response by applying a specific concentration of a kainate receptor agonist (e.g., 10 µM Kainate) to the bath and record the induced inward current.
-
Wash out the agonist and allow the cell to return to its baseline resting state.
-
Pre-incubate the slice/cells with the lowest concentration of this compound for 5-10 minutes.
-
Co-apply the same concentration of the agonist in the continued presence of this compound and record the current.
-
Wash out both this compound and the agonist.
-
Repeat steps 6-8 for each increasing concentration of this compound.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of each this compound concentration. Normalize the responses to the control (agonist alone) condition. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀.
Protocol: Cell Viability/Neuroprotection Assay
Objective: To assess the potential of this compound to protect neurons from excitotoxicity induced by a kainate receptor agonist.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Cell culture medium and supplements
-
Kainate
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or Live/Dead staining)
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Plate primary neurons in 96-well plates at an appropriate density and allow them to mature in culture.
-
Prepare experimental groups:
-
Control (vehicle only)
-
Kain
-
Application Note: Preparation of UBP296 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
UBP296 is a potent and selective antagonist for kainate receptors, specifically those containing the GLUK5 (also known as GluK5) subunit.[1][2] It is a valuable tool for studying the physiological roles of these receptors in synaptic transmission and plasticity.[3][4] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in downstream experiments. This document provides a detailed protocol for preparing a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 333.3 g/mol | [3] |
| Molecular Formula | C₁₅H₁₅N₃O₆ | [3] |
| CAS Number | 745055-86-1 | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 10 mM in DMSO | [3] |
| Storage (Solid) | Room Temperature | [3] |
| Storage (Stock Solution) | -20°C or -80°C | General Lab Practice |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Protocol for Preparing 10 mM this compound Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM this compound stock solution.
Safety Precaution: this compound is for research use only. The full toxicological properties may not be known. Always handle with care in a well-ventilated area, wearing appropriate PPE.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = [10 mmol/L × (1 mol / 1000 mmol)] × [1 mL × (1 L / 1000 mL)] × [333.3 g/mol × (1000 mg / 1 g)]
-
Mass (mg) = 0.01 mol/L × 0.001 L × 333.3 g/mol × 1000 mg/g
-
Mass (mg) = 3.33 mg
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.33 mg of this compound powder into the tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming or brief sonication can be applied.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryogenic vials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing a Working Solution
For cell-based assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cellular toxicity.[5][6]
Example: Preparing a 10 µM working solution in 1 mL of cell culture medium:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create an intermediate 100 µM solution.
-
Add 1 µL of 10 mM stock to 99 µL of medium.
-
-
Dilute the intermediate solution 1:10 to achieve the final concentration.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final volume of 1 mL and a final concentration of 10 µM.
-
-
The final DMSO concentration in this example would be 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO to account for any effects of the solvent on the experimental system.
Signaling Pathway and Mechanism of Action
This compound functions by targeting ionotropic glutamate receptors (iGluRs), a major class of receptors responsible for fast excitatory synaptic transmission in the central nervous system.[4] Specifically, this compound is a selective antagonist of kainate receptors containing the GluK1 or GluK5 subunits.[1][3]
In a typical excitatory synapse, the release of the neurotransmitter glutamate into the synaptic cleft leads to the activation of postsynaptic kainate receptors. This activation opens an integrated ion channel, permitting the influx of sodium (Na⁺) and calcium (Ca²⁺) ions. The resulting depolarization of the postsynaptic membrane leads to neuronal excitation. This compound competitively binds to these kainate receptors, preventing glutamate from binding and thereby blocking the opening of the ion channel. This action inhibits the downstream signaling cascade, effectively reducing neuronal excitation and modulating synaptic plasticity.[4]
Visualizations
Caption: Experimental workflow for preparing a 10 mM this compound stock solution.
Caption: Simplified signaling pathway showing this compound antagonism of kainate receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. By compound [wahoo.cns.umass.edu]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
UBP296: Application Notes and Protocols for Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit. It displays approximately 90-fold selectivity over AMPA receptors and has minimal to no activity at NMDA receptors or group I metabotropic glutamate receptors.[1] With an apparent dissociation constant (Kd) of 1.09 μM for GluK1-containing receptors, this compound serves as a valuable pharmacological tool for investigating the role of these specific kainate receptor subtypes in synaptic transmission and plasticity.[1] Notably, this compound has been shown to selectively block kainate receptor-mediated long-term potentiation (LTP) at hippocampal mossy fiber synapses, making it a crucial compound for dissecting the molecular mechanisms of this form of synaptic plasticity.[1][2]
These application notes provide a comprehensive overview of the use of this compound in LTP studies, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By blocking the activation of these receptors, this compound prevents the downstream signaling cascades that are necessary for the induction of specific forms of LTP, particularly at synapses where kainate receptors play a prominent role, such as the hippocampal mossy fiber-CA3 pathway.[1][2] This form of LTP is distinct from the more commonly studied NMDA receptor-dependent LTP and is thought to involve presynaptic mechanisms.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor/System | Reference |
| Apparent Dissociation Constant (Kd) | 1.09 μM | GluK1-containing kainate receptors | [1] |
| Selectivity vs. AMPA receptors | ~90-fold | [1] | |
| Action at NMDA or group I mGlu receptors | Little to no action | [1] | |
| Ki for [3H]UBP310 displacement | 4.10 ± 1.83 μM | GluK1 receptors | [3] |
Experimental Protocols
Protocol 1: Induction of Kainate Receptor-Mediated LTP in Hippocampal Mossy Fibers
This protocol is adapted from standard procedures for inducing LTP at the mossy fiber-CA3 synapse in acute hippocampal slices.
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices (transverse, 400 μm) from rodents
-
Electrophysiology setup for extracellular field potential recordings (including stimulating and recording electrodes, amplifier, and data acquisition system)
-
Perfusion system
2. Slice Preparation:
-
Prepare acute transverse hippocampal slices (400 μm thick) from the brain of a rodent (e.g., rat or mouse) in ice-cold, oxygenated aCSF.
-
Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Place a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP response by delivering single test pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-40% of the maximal fEPSP.
4. LTP Induction:
-
After recording a stable baseline for at least 20-30 minutes, induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol for mossy fiber LTP is one or more trains of 100 Hz for 1 second.
-
To investigate the role of GluK1-containing kainate receptors, pre-incubate the slice with this compound (e.g., starting with a concentration around its Kd of 1.09 μM and optimizing with a concentration-response curve) for at least 20-30 minutes before delivering the HFS.
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
5. Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the magnitude of LTP in control conditions versus in the presence of this compound. A significant reduction in the potentiated response in the presence of this compound indicates the involvement of GluK1-containing kainate receptors.
Visualizations
Signaling Pathway of Kainate Receptor-Mediated Mossy Fiber LTP
Caption: Signaling pathway of kainate receptor-mediated LTP at mossy fiber synapses.
Experimental Workflow for this compound Application in LTP Studies
Caption: Experimental workflow for investigating the effect of this compound on LTP.
Logical Relationship of this compound Action
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Long-Term Potentiation (cLTP) Induction
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered a cellular mechanism underlying learning and memory.[1][2] While traditionally induced by high-frequency electrical stimulation, chemical LTP (cLTP) offers a method to induce LTP pharmacologically across a population of synapses, facilitating biochemical and molecular studies.[3][4]
This document provides detailed protocols for inducing cLTP in brain slices using established chemical methods. It also clarifies the role of UBP296, a selective antagonist of GluK5-containing kainate receptors, in the context of LTP experiments.[5] Contrary to inducing LTP, this compound is utilized to investigate the involvement of specific kainate receptor subunits in synaptic plasticity by blocking their function.
Role of this compound in LTP Studies
This compound is a potent and selective antagonist for kainate receptors containing the GluK5 subunit.[5] Kainate receptors are a subtype of ionotropic glutamate receptors that have been implicated in both the induction and modulation of synaptic plasticity.[6][7][8][9] Therefore, this compound is not used to induce LTP. Instead, it serves as a pharmacological tool to dissect the contribution of GluK5-containing kainate receptors to LTP induced by other stimuli (either electrical or chemical). For example, a researcher might induce cLTP in the presence and absence of this compound to determine if GluK5 subunit activation is a necessary component of the signaling cascade.
I. Protocol for Glycine-Induced Chemical LTP (GI-LTP)
This protocol induces a NMDAR-dependent form of LTP specifically at synapses that are actively releasing glutamate.[10]
A. Materials and Reagents
-
Artificial cerebrospinal fluid (aCSF)
-
Glycine
-
Strychnine
-
Bicuculline methiodide
-
Tetrodotoxin (TTX)
B. Equipment
-
Brain slice chamber
-
Perfusion system
-
Electrophysiology rig (for recording)
-
Water bath
C. Experimental Protocol
-
Slice Preparation: Prepare acute hippocampal or cortical slices (300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Establish a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.
-
cLTP Induction: Induce cLTP by switching the perfusion to aCSF containing:
-
200 µM Glycine
-
1 µM Strychnine (to block glycine receptors)
-
20 µM Bicuculline methiodide (to block GABAA receptors)
-
0.5 µM Tetrodotoxin (TTX) (to block action potentials)
-
0 mM Mg²⁺ (to relieve the voltage-dependent block of NMDA receptors)
-
-
Incubation: Perfuse with the cLTP induction solution for 10-15 minutes.
-
Washout: Return to standard aCSF perfusion and continue recording for at least 60 minutes to monitor the potentiation of synaptic responses.
D. Quantitative Data Summary
| Parameter | Value | Reference |
| Glycine Concentration | 200 µM | [10] |
| Strychnine Concentration | 1 µM | [10] |
| Bicuculline Concentration | 20 µM | [10] |
| TTX Concentration | 0.5 µM | [10] |
| Magnesium Concentration | 0 mM | [10] |
| Induction Duration | 10-15 minutes | [10] |
| Expected Potentiation | >150% of baseline | [10] |
II. Protocol for Forskolin/Rolipram-Induced Chemical LTP
This method induces an NMDAR-independent form of LTP by elevating intracellular cyclic AMP (cAMP) levels.[4]
A. Materials and Reagents
-
Artificial cerebrospinal fluid (aCSF)
-
Forskolin
-
Rolipram
B. Equipment
-
Brain slice chamber
-
Perfusion system
-
Electrophysiology rig (for recording)
-
Water bath
C. Experimental Protocol
-
Slice Preparation and Recovery: Follow steps 1 and 2 from the GI-LTP protocol.
-
Baseline Recording: Establish a stable baseline recording of synaptic responses for at least 20-30 minutes.
-
cLTP Induction: Induce cLTP by switching the perfusion to aCSF containing:
-
Incubation: Perfuse with the cLTP induction solution for 15-20 minutes.
-
Washout: Return to standard aCSF perfusion and continue recording for at least 60 minutes.
D. Quantitative Data Summary
| Parameter | Value | Reference |
| Forskolin Concentration | 50 µM | [4] |
| Rolipram Concentration | 0.1 µM | [4] |
| Induction Duration | 15-20 minutes | [4] |
| Expected Potentiation | ~140-160% of baseline | [4] |
Signaling Pathways and Experimental Workflow
Glycine-Induced LTP (GI-LTP) Signaling Pathway
Caption: Signaling cascade for Glycine-Induced LTP.
Experimental Workflow for Chemical LTP
Caption: General workflow for a chemical LTP experiment.
Role of this compound in a cLTP Experiment
To investigate the role of GluK5-containing kainate receptors in a given form of cLTP, the experiment would be conducted with a parallel control group.
Caption: Logic for using this compound to test kainate receptor involvement.
References
- 1. VIAGRA FOR YOUR SYNAPSES: ENHANCEMENT OF HIPPOCAMPAL LONG-TERM POTENTIATION BY ACTIVATION OF BETA-ADRENERGIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Single Synapse LTP: A Matter of Context? [frontiersin.org]
- 4. Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kainate Receptor Activation Shapes Short-Term Synaptic Plasticity by Controlling Receptor Lateral Mobility at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of UBP296
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors, with a particular affinity for those containing the GluK1 (also known as GluR5) subunit. These receptors are implicated in excitatory synaptic transmission and neuronal excitability in the central nervous system, including the spinal cord and hippocampus. Dysregulation of kainate receptor activity has been linked to various neurological and pathological conditions, including epilepsy, neurodegenerative diseases, and chronic pain states. The selective antagonism of GluK1-containing receptors by this compound makes it a valuable research tool for elucidating the physiological and pathophysiological roles of these receptors and a potential therapeutic candidate for conditions characterized by excessive glutamatergic signaling.
These application notes provide a comprehensive overview of the potential in vivo applications of this compound, with a focus on preclinical models of neuropathic pain and spinal cord injury. The document includes detailed, albeit illustrative, protocols for in vivo administration and evaluation, as direct in vivo studies on this compound are not extensively published. The methodologies are based on established protocols for similar compounds and animal models.
Potential In Vivo Applications
-
Neuropathic Pain: Kainate receptors in the spinal cord dorsal horn are involved in the transmission and sensitization of pain signals. This compound, by blocking these receptors, may attenuate the central sensitization that contributes to the development and maintenance of neuropathic pain.
-
Spinal Cord Injury (SCI): Following spinal cord injury, excessive glutamate release leads to excitotoxicity, a major contributor to secondary injury cascades that exacerbate tissue damage. As a kainate receptor antagonist, this compound could potentially mitigate this excitotoxic damage, leading to neuroprotection and improved functional outcomes.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 333.3 g/mol | |
| Formula | C₁₅H₁₅N₃O₆ | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at room temperature (short-term) or -20°C (long-term) |
Note: For in vivo applications, it is crucial to prepare a sterile and biocompatible formulation. A common approach for preclinical studies involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
Application Protocol 1: Investigation of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
This protocol describes the intrathecal administration of this compound to assess its analgesic effects in a well-established rodent model of neuropathic pain.
Experimental Workflow
Materials
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
Anesthetics (e.g., Isoflurane)
-
Surgical instruments for SNL and intrathecal catheterization
-
Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)
-
Hamilton syringes
Protocol
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize rats to the housing facility and behavioral testing environment for at least 7 days.
-
Establish baseline mechanical (von Frey) and thermal (Hargreaves) withdrawal thresholds for both hind paws.
-
-
Spinal Nerve Ligation (SNL) Surgery:
-
Anesthetize the rats.
-
Perform L5 and L6 spinal nerve ligation as previously described in the literature.
-
Allow animals to recover for 7 days.
-
-
Confirmation of Neuropathic Pain:
-
After the recovery period, re-assess mechanical and thermal withdrawal thresholds to confirm the development of hypersensitivity in the ipsilateral paw.
-
-
Intrathecal Catheter Implantation:
-
Anesthetize the neuropathic rats.
-
Implant an intrathecal catheter with the tip positioned at the lumbar enlargement of the spinal cord.
-
Allow a recovery period of 3-4 days.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations (e.g., 1, 3, and 10 µg in a 10 µL injection volume). The final DMSO concentration should be below 5%.
-
Administer the designated dose of this compound or vehicle via the intrathecal catheter.
-
-
Post-treatment Behavioral Assessment:
-
Measure mechanical and thermal withdrawal thresholds at various time points post-injection (e.g., 30, 60, 120, and 240 minutes) to determine the time-course of the analgesic effect.
-
-
Data Analysis and Tissue Collection:
-
Analyze behavioral data using appropriate statistical methods (e.g., ANOVA).
-
At the end of the experiment, animals can be euthanized, and spinal cord tissue collected for further molecular analysis (e.g., immunohistochemistry for markers of neuronal activation or inflammation).
-
Hypothetical Data Presentation
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in SNL Rats
| Treatment Group (n=8) | Dose (µg) | Baseline Withdrawal Threshold (g) | Post-SNL Withdrawal Threshold (g) | Post-treatment Withdrawal Threshold (g) at 60 min |
| Vehicle | - | 14.5 ± 1.2 | 3.2 ± 0.5 | 3.5 ± 0.6 |
| This compound | 1 | 14.8 ± 1.0 | 3.1 ± 0.4 | 6.8 ± 0.9 |
| This compound | 3 | 14.3 ± 1.3 | 3.4 ± 0.6 | 10.2 ± 1.1** |
| This compound | 10 | 14.6 ± 1.1 | 3.0 ± 0.5 | 13.5 ± 1.4*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Application Protocol 2: Neuroprotective Effects of this compound in a Mouse Model of Spinal Cord Injury
This protocol outlines a procedure to evaluate the neuroprotective potential of this compound administered after a contusive spinal cord injury in mice.
Signaling Pathway
Materials
-
Adult C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 2% DMSO in sterile saline)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail)
-
Spinal cord injury contusion device (e.g., Infinite Horizon Impactor)
-
Behavioral assessment tools (e.g., Basso Mouse Scale for locomotion)
-
Histological reagents
Protocol
-
Animal Preparation and Baseline Assessment:
-
Acclimatize mice and perform baseline locomotor scoring using the Basso Mouse Scale (BMS).
-
-
Spinal Cord Injury (SCI) Surgery:
-
Anesthetize the mice.
-
Perform a laminectomy at the T10 vertebral level.
-
Induce a moderate contusion injury using a spinal cord impactor.
-
Suture the muscle and skin layers.
-
-
Drug Preparation and Administration:
-
Prepare a sterile solution of this compound in a biocompatible vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined time post-SCI (e.g., 30 minutes). A dose-response study (e.g., 1, 5, 10 mg/kg) should be performed.
-
-
Post-operative Care:
-
Provide appropriate post-operative care, including analgesia, hydration, and manual bladder expression.
-
-
Behavioral Assessment:
-
Assess locomotor recovery weekly for 6 weeks using the BMS.
-
-
Histological Analysis:
-
At the end of the study period, perfuse the animals and collect the spinal cord tissue.
-
Perform histological analysis to assess lesion volume, white matter sparing, and neuronal survival.
-
Hypothetical Data Presentation
Table 2: Locomotor Recovery and Histological Outcomes following this compound Treatment in SCI Mice
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | BMS Score at 6 weeks | Lesion Volume (mm³) | White Matter Sparing (%) |
| Sham | - | 9.0 ± 0.0 | 0.0 ± 0.0 | 100 ± 0.0 |
| Vehicle | - | 3.2 ± 0.4 | 1.5 ± 0.2 | 25 ± 3.1 |
| This compound | 1 | 4.1 ± 0.5 | 1.3 ± 0.1 | 32 ± 2.8 |
| This compound | 5 | 5.5 ± 0.6 | 0.9 ± 0.1 | 45 ± 4.2 |
| This compound | 10 | 5.8 ± 0.7 | 0.8 ± 0.1 | 48 ± 3.9 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. |
Disclaimer
The experimental protocols and data presented herein are for illustrative purposes and are based on general knowledge of in vivo pharmacology and the known mechanism of action of kainate receptor antagonists. Researchers should conduct their own literature search for any new publications on this compound and optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use. The provided doses are hypothetical and should be determined through dose-response studies.
Application Notes and Protocols for Electrophysiology Data Analysis with UBP296 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1] It exhibits selectivity for KARs containing the GluK1 (formerly GluR5) and GluK5 subunits.[1][2] These receptors are implicated in various neurophysiological processes, including synaptic transmission and plasticity.[3][4] Understanding the effects of this compound on neuronal function through electrophysiology is crucial for elucidating the role of GluK1 and GluK5-containing KARs in health and disease.
These application notes provide a comprehensive guide to analyzing electrophysiology data from experiments involving this compound treatment. They include detailed experimental protocols, a summary of expected quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the expected quantitative effects of this compound on key electrophysiological parameters based on published literature. These values can serve as a reference for researchers analyzing their own data.
| Parameter | Brain Region / Synapse | This compound Concentration | Observed Effect | Reference |
| ATPA-induced depression of synaptic transmission | Rat Hippocampal Slices | Subthreshold for affecting AMPA receptors | Reversible block | More et al., 2004 |
| Mossy Fiber Long-Term Potentiation (LTP) | Rat Hippocampal Mossy Fibers | Subthreshold for affecting AMPA receptors | Complete block of induction | More et al., 2004 |
| AMPA Receptor-mediated Synaptic Transmission | Rat Hippocampal Slices | Higher concentrations | Direct effect | More et al., 2004 |
Note: Specific quantitative values for percentage of block or changes in amplitude/frequency are often context-dependent and should be determined empirically for each experimental preparation.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common model for studying synaptic plasticity.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Chilled (0-4°C) artificial cerebrospinal fluid (aCSF) for slicing, saturated with 95% O2 / 5% CO2. Slicing aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
-
aCSF for recording (same as slicing aCSF).
-
Incubation chamber.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick slices.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for whole-cell patch-clamp recordings from neurons in hippocampal slices to measure synaptic currents.
Materials:
-
Prepared hippocampal slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal solution for patch pipettes (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
This compound stock solution (in DMSO or NaOH, then diluted in aCSF).
Procedure:
-
Transfer a hippocampal slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron (e.g., a CA1 pyramidal neuron) with the patch pipette using a micromanipulator.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV for inhibitory postsynaptic currents (IPSCs).
-
Record baseline synaptic activity.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic currents.
-
To study LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to the afferent pathway (e.g., Schaffer collaterals for CA1) in the presence and absence of this compound.
Field Potential Recording
This protocol is for recording field excitatory postsynaptic potentials (fEPSPs) to assess synaptic plasticity in a population of neurons.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a stimulating and a recording electrode
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position a stimulating electrode in the afferent pathway (e.g., mossy fibers) and a recording electrode in the dendritic layer of the postsynaptic neurons (e.g., stratum lucidum of CA3).
-
Deliver baseline stimuli (e.g., 0.05 Hz) and record stable fEPSPs.
-
Apply this compound to the bath and observe any changes in the baseline fEPSP.
-
To induce LTP, apply a tetanus protocol (e.g., three 1-second trains of 100 Hz stimulation) in the presence and absence of this compound.
-
Monitor the fEPSP slope for at least 60 minutes post-tetanus to assess the induction and maintenance of LTP.
Mandatory Visualizations
Signaling Pathways
Kainate receptors, including those containing GluK1 and GluK5 subunits, can signal through both ionotropic (channel-mediated ion flux) and metabotropic (G-protein-dependent) pathways. This compound, as an antagonist, blocks these signaling cascades.
Kainate receptor signaling pathways blocked by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiology experiment investigating the effects of this compound.
Workflow for this compound electrophysiology experiments.
Logical Relationship: this compound Mechanism of Action
This diagram outlines the logical steps of how this compound exerts its effects at the synaptic level.
Logical flow of this compound's antagonistic action.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting UBP296 solubility issues in ACSF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBP296, a selective antagonist of GluK1 and GluK5-containing kainate receptors. This guide focuses on addressing solubility issues of this compound in Artificial Cerebrospinal Fluid (ACSF), a common vehicle for neuropharmacological experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I add this compound to my ACSF. What is the most likely cause?
A1: The most common reason for this compound precipitation in ACSF is suboptimal pH. This compound, a willardiine derivative, has low solubility in neutral or acidic aqueous solutions. Its solubility is significantly enhanced in alkaline conditions. Standard ACSF is typically buffered to a physiological pH of 7.2-7.4, which may not be sufficient to keep this compound in solution at higher concentrations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) or a basic aqueous solution is recommended. This compound is soluble up to 10 mM in DMSO and up to 10 mM in 1 equivalent of Sodium Hydroxide (NaOH) with gentle warming.[1] Its active enantiomer, UBP302, is also reported to be soluble in DMSO at 50 mM.[2]
Q3: Can I dissolve this compound directly in ACSF?
A3: Directly dissolving this compound in standard ACSF is challenging and often leads to precipitation, especially at micromolar concentrations typically used in experiments. It is highly recommended to first prepare a concentrated stock solution in an appropriate solvent like DMSO or NaOH and then dilute it into the ACSF to the final desired concentration.
Q4: My ACSF becomes cloudy after adding the this compound stock solution, even when using DMSO. What could be happening?
A4: Cloudiness or precipitation upon adding a DMSO stock of this compound to ACSF can be due to a few factors:
-
Final Concentration: The final concentration of this compound in the ACSF might still be above its solubility limit at the physiological pH of the buffer.
-
Precipitation of ACSF Components: The introduction of a basic stock solution (if using NaOH) or the compound itself can locally alter the pH, potentially causing the precipitation of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) as phosphate or carbonate salts.
-
Order of Addition: Adding the drug stock to the complete ACSF solution containing divalent cations can increase the risk of precipitation.
Q5: How does the pH of ACSF affect this compound solubility?
A5: this compound is an acidic molecule. In solutions with a pH below its pKa, it will be in its less soluble, protonated form. By increasing the pH with a base like NaOH, the molecule is deprotonated to its more soluble salt form. Therefore, maintaining an appropriate pH is crucial for its solubility in aqueous solutions like ACSF.
Troubleshooting Guide: this compound Solubility in ACSF
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in ACSF.
Problem: this compound precipitates immediately upon addition to ACSF.
Solution Workflow:
Detailed Steps & Explanations:
-
Prepare a Concentrated Stock Solution:
-
Method 1 (Recommended): Basic Solution. Weigh out the required amount of this compound and dissolve it in a small volume of 0.1M NaOH to create a 1-10 mM stock solution. Gentle warming or brief sonication can aid dissolution. This method is preferable as it avoids the use of organic solvents.
-
Method 2: DMSO. If DMSO is preferred, dissolve this compound in 100% DMSO to make a 10 mM stock solution. Be mindful of the final DMSO concentration in your ACSF, as it can have off-target effects in some preparations. Aim for a final DMSO concentration of <0.1%.
-
-
Prepare Fresh ACSF:
-
Use high-purity water and reagents.
-
Prepare the ACSF fresh on the day of the experiment.
-
Filter the ACSF through a 0.22 µm filter before use.
-
Continuously bubble the ACSF with carbogen (95% O₂/5% CO₂) for at least 15-20 minutes before adding the drug to ensure proper oxygenation and pH stability (around 7.3-7.4).[3]
-
-
Dilute the Stock Solution into ACSF:
-
Order of addition is critical. To avoid precipitation of divalent cations, it is best to add the this compound stock solution to the ACSF before adding CaCl₂ and MgCl₂. After this compound is fully dissolved, add the divalent cations slowly while stirring.
-
Alternatively, if using complete ACSF, add the stock solution dropwise to the vortexing ACSF to ensure rapid mixing and prevent localized high concentrations.
-
-
Verify and Adjust Final pH:
-
After adding the this compound stock, re-check the pH of the final solution. If a basic stock was used, the pH might be slightly elevated. If necessary, adjust the pH back to the desired physiological range (7.3-7.4) using a small amount of dilute HCl.
-
-
Final Filtration:
-
After the final pH adjustment, it is good practice to filter the complete this compound-containing ACSF through a 0.22 µm syringe filter to remove any potential micro-precipitates before it enters your perfusion system.
-
Experimental Protocols
Protocol 1: Preparation of this compound in ACSF
-
Prepare a 10 mM stock solution of this compound in 0.1 M NaOH.
-
Weigh 3.33 mg of this compound (MW: 333.3 g/mol ).
-
Add 1 mL of 0.1 M NaOH.
-
Gently warm and vortex until fully dissolved.
-
-
Prepare 500 mL of ACSF without divalent cations.
-
Refer to the ACSF composition table below.
-
Bubble with carbogen for at least 15 minutes.
-
-
Add this compound to the ACSF.
-
For a final concentration of 10 µM, add 500 µL of the 10 mM this compound stock solution to the 500 mL of ACSF while stirring.
-
-
Add divalent cations.
-
Slowly add the required volumes of CaCl₂ and MgCl₂ stock solutions while continuing to stir.
-
-
Check and adjust pH.
-
Verify the pH is between 7.3 and 7.4. Adjust with dilute HCl if necessary.
-
-
Final filtration.
-
Filter the final solution through a 0.22 µm filter.
-
Data Presentation: ACSF Compositions
The composition of ACSF can vary between laboratories. Below is a table summarizing common formulations used for hippocampal slice electrophysiology.
| Component | Concentration (mM) - Formulation 1[4] | Concentration (mM) - Formulation 2[5] | Concentration (mM) - Formulation 3[6] |
| NaCl | 125 | 125 | 125 |
| KCl | 2.5 | 3.0 | 2.5 |
| CaCl₂ | 2 | 1.0 | 2.0 |
| MgCl₂/MgSO₄ | 1 (MgCl₂) | 4.0 (MgSO₄) | 1.3 (MgCl₂) |
| NaHCO₃ | 25 | 10.0 | 26 |
| NaH₂PO₄ | 1.25 | 1.25 | 1.25 |
| Glucose | 25 | 10.0 | 10 |
| Sucrose | - | 252.0 (in cutting solution) | - |
| HEPES | - | 5.0 | - |
| pH (with Carbogen) | 7.4 | 7.4 | 7.3-7.4 |
Mandatory Visualization: Signaling Pathways
This compound is a selective antagonist of kainate receptors containing GluK1 and GluK5 subunits. Kainate receptors can signal through both ionotropic (channel-forming) and metabotropic (G-protein coupled) pathways. The metabotropic actions often involve the activation of G-proteins and downstream kinase cascades.
Diagram 1: Putative Metabotropic Signaling Pathway of GluK1-Containing Kainate Receptors
Activation of GluK1-containing kainate receptors can lead to the activation of Gαo proteins.[7][8] This initiates a second messenger cascade that can modulate neuronal function.
Diagram 2: Crosstalk between mGluR5 and GluK5-Containing Kainate Receptors
Activation of group I metabotropic glutamate receptors (mGluR5) can potentiate the function of GluK2/GluK5-containing kainate receptors through a G-protein-dependent signaling cascade involving Phospholipase C (PLC) and Protein Kinase C (PKC).[9][10][11]
References
- 1. bio-techne.com [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 5. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 7. A proteomic analysis reveals the interaction of GluK1 ionotropic kainate receptor subunits with Go proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Group I Metabotropic Glutamate Receptors Potentiates Heteromeric Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UBP296 & AMPA Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UBP296, a selective kainate receptor antagonist, while minimizing its potential off-target effects on AMPA receptors. The following troubleshooting guides and FAQs address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective antagonist for kainate receptors containing the GluK1 (formerly GluR5) subunit. Its primary mechanism is to block the ion channel associated with these receptors, thereby inhibiting kainate-mediated synaptic transmission.[1] It is often used in research to investigate the role of GluK1-containing kainate receptors in various physiological and pathological processes, such as synaptic plasticity.[2]
Q2: What are the known off-target effects of this compound, particularly on AMPA receptors? A2: While this compound is highly selective for GluK1-containing kainate receptors, it can directly affect AMPA receptor-mediated synaptic transmission, especially at higher concentrations.[3] Studies have shown that this compound has an approximately 90-fold selectivity for GluK1 over AMPA receptors. Therefore, at concentrations significantly above its effective dose for kainate receptors, antagonism of AMPA receptors can occur, leading to a broader inhibition of glutamatergic signaling than intended.
Q3: At what concentration does this compound begin to affect AMPA receptors? A3: The on-target antagonistic activity of this compound at GluK1-containing kainate receptors is observed in the low micromolar range, with an apparent dissociation constant (KD) of approximately 1.09 μM. Off-target effects on AMPA receptors become more prominent as the concentration increases. While a precise threshold can vary based on the experimental system, researchers should exercise caution when using concentrations significantly above 1-10 μM and should empirically determine the selectivity window in their specific preparation.
Q4: How can I confirm that the effects I'm observing are on-target (kainate receptor antagonism) versus off-target (AMPA receptor antagonism)? A4: To dissect the specific receptor contributions to your observed effect, a pharmacological strategy is essential.
-
Use Specific Antagonists: Co-apply this compound with a selective AMPA receptor antagonist, such as GYKI 53655 (30 μM) or NBQX, to isolate the kainate receptor-mediated component of the synaptic response.[4]
-
Perform Dose-Response Curves: Establish a full dose-response curve for this compound to identify the concentration range for selective kainate receptor antagonism versus non-specific or AMPA receptor-related effects.[5]
-
Orthogonal Validation: Use a structurally different GluK1 antagonist, such as LY466195, to confirm that the observed biological effect is due to GluK1 antagonism and not a unique off-target action of the willardiine scaffold of this compound.[1][5]
Q5: Are there more selective alternatives to this compound for targeting GluK1? A5: Yes, other selective GluK1 antagonists have been developed. For instance, LY466195 has been reported to have more than 100-fold selectivity for GluK1 over AMPA receptor subtypes.[1] The choice of antagonist may depend on the specific requirements of the experiment, including desired potency, solubility, and known off-target profile.
Troubleshooting Guide
Issue: Experimental results show broader inhibition of synaptic transmission than anticipated.
-
Possible Cause: The concentration of this compound used may be high enough to cause off-target antagonism of AMPA receptors, in addition to the intended on-target antagonism of kainate receptors.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for the preparation of this compound stock and working solutions to ensure accuracy.
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that produces a stable, on-target effect on kainate receptors while having a minimal impact on AMPA receptor-mediated currents.
-
Pharmacological Isolation: Employ a selective AMPA receptor antagonist (e.g., GYKI 53655) to block AMPA currents. The remaining current can then be tested with this compound to confirm its effect is specifically on kainate receptors.
-
Review Receptor Expression: The relative expression levels of kainate and AMPA receptor subunits can differ between brain regions and cell types.[6] Confirm the expression profile in your system of interest using techniques like qPCR or immunohistochemistry, as this can influence the apparent selectivity of the compound.
-
Quantitative Data Summary
The following table summarizes the reported potency and selectivity of this compound for various kainate receptor subunit combinations.
| Target Receptor | Measurement Type | Value (μM) | Reference |
| GluK1 (GluR5) | Apparent KD | 1.09 | |
| GluK5 | IC50 | 3.5 ± 1.5 | [3] |
| GluK5/GluK6 | IC50 | 4.0 ± 0.7 | [3] |
| GluK5/GluK2 | IC50 | 7.0 ± 5.1 | [3] |
| AMPA Receptors | Selectivity Ratio | ~90-fold over AMPA |
Visualizations
Caption: this compound on-target and off-target mechanisms.
Caption: A logical workflow for identifying this compound off-target effects.
Detailed Experimental Protocols
Protocol 1: Validating this compound Selectivity using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to pharmacologically dissect the effects of this compound on kainate and AMPA receptor-mediated synaptic currents.
1. Materials and Reagents:
-
Brain slice preparation equipment (vibratome, chambers).
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer).
-
Glass pipettes for patch-clamp recording.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal solution for recording pipettes.
-
This compound (Tocris Biosystems or equivalent).
-
(S)-AMPA (AMPA receptor agonist).
-
Kainic acid (Kainate receptor agonist).
-
GYKI 53655 or NBQX (selective AMPA receptor antagonists).
-
Picrotoxin (GABA-A receptor antagonist).
-
Tetrodotoxin (TTX) (voltage-gated sodium channel blocker, for miniature EPSC recordings).
2. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC microscopy and establish a whole-cell voltage-clamp configuration (holding potential -70 mV).
-
Isolate excitatory postsynaptic currents (EPSCs) by including a GABA-A antagonist like picrotoxin (100 µM) in the aCSF.
-
Evoke synaptic responses using a bipolar stimulating electrode placed in an appropriate afferent pathway.
4. Pharmacological Dissection:
-
Baseline Recording: Record stable evoked EPSCs for 5-10 minutes to establish a baseline. This total current is the sum of AMPA and kainate receptor contributions.
-
Isolate Kainate Component: Bath-apply a selective AMPA receptor antagonist (e.g., 30 µM GYKI 53655). The remaining synaptic current is primarily mediated by kainate receptors.
-
Test this compound: Once the AMPA receptor-blocked response is stable, apply the desired concentration of this compound. The degree of inhibition of this remaining current indicates the on-target effect of this compound.
-
Washout and Recovery: Wash out all drugs to observe the recovery of the synaptic response.
-
Reverse Experiment: In a separate set of experiments, first apply this compound at a concentration suspected of off-target effects. Then, in the presence of this compound, apply the AMPA receptor antagonist. The degree of further inhibition by the AMPA antagonist reveals the portion of the current that was not blocked by this compound.
5. Data Analysis:
-
Measure the peak amplitude of the evoked EPSCs.
-
Normalize the amplitudes to the baseline period.
-
Calculate the percentage of inhibition caused by each antagonist.
-
Compare the inhibition by this compound in the presence and absence of the AMPA receptor blocker to quantify its selectivity.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UBP296 Concentration for GluK1 Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBP296 to achieve optimal selectivity for the GluK1 kainate receptor subunit.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound to achieve GluK1 selectivity?
A1: For initial experiments, a concentration range of 1-10 µM is recommended to selectively target GluK1-containing kainate receptors. This compound has an apparent KD of 1.09 μM for GluK1-containing receptors.[1] It displays approximately 90-fold selectivity over AMPA receptors and recombinant hGluK2 and GluK5 containing kainate receptors.[1] However, the optimal concentration can vary depending on the experimental system (e.g., cell lines, primary neurons, tissue slices) and the specific isoforms of the receptor subunits present. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.
Q2: I am observing off-target effects at my desired this compound concentration. What could be the cause and how can I mitigate this?
A2: Off-target effects can arise from several factors:
-
Concentration: While this compound is selective, at higher concentrations, it may begin to interact with other receptors. It is important to use the lowest effective concentration that elicits the desired GluK1-mediated effect.
-
Receptor Subunit Composition: The presence of different kainate receptor subunits (e.g., GluK2, GluK3, GluK5) in your experimental system can influence the apparent selectivity of this compound.[2][3] For instance, this compound also shows activity at GluK5-containing receptors.[4][5]
-
System Purity: Ensure that your cell lines or primary cultures are not contaminated with other cell types that may express different receptor profiles.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be responsible for the observed off-target effects.
Troubleshooting Steps:
-
Perform a careful dose-response curve: This will help you identify the concentration at which you see maximal GluK1 inhibition with minimal off-target effects.
-
Use specific antagonists for other receptors: To confirm that the observed off-target effects are due to interactions with other glutamate receptors, use selective antagonists for AMPA (e.g., GYKI 53655) and NMDA receptors.[6]
-
Characterize the receptor expression profile of your system: Use techniques like qPCR or Western blotting to determine the relative expression levels of different kainate receptor subunits.
-
Consider using a more selective analog: The S-enantiomer of this compound, UBP302, has been reported to be a potent and highly selective GluK1 antagonist.[2] Another related compound, UBP310, also shows high affinity and selectivity for GluK1.[3][7]
Q3: My this compound solution is not dissolving properly. How should I prepare and store it?
A3: this compound is soluble in DMSO (to 10 mM) and in 1eq. NaOH with gentle warming (to 10 mM).[1] For most biological experiments, preparing a concentrated stock solution in DMSO is recommended. Store the stock solution at -20°C or -80°C. For working solutions, dilute the DMSO stock in your aqueous experimental buffer. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your experiment is low (typically <0.1%).
Q4: How can I confirm that the effects I am observing are specifically mediated by GluK1?
A4: To confirm GluK1-specific effects, consider the following experimental controls:
-
Use a GluK1-selective agonist: An agonist like ATPA can be used to selectively activate GluK1-containing receptors.[6] The effects of this compound should specifically block the responses elicited by ATPA.
-
Employ a genetic knockout/knockdown approach: If possible, use cells or animals where the GluK1 subunit has been knocked out or its expression has been knocked down. The effects of this compound should be absent or significantly reduced in these systems.[8]
-
Use a structurally different GluK1 antagonist: To rule out compound-specific off-target effects, confirm your findings with another selective GluK1 antagonist from a different chemical class, such as LY466195.[7]
Quantitative Data Summary
The following table summarizes the binding affinities and potencies of this compound and related compounds for various kainate receptor subunits. This data can help in designing experiments and interpreting results.
| Compound | Receptor Subunit(s) | Assay Type | Affinity/Potency (IC50, KD, etc.) | Reference |
| This compound | GluK1 (GluR5) | Antagonist Activity | Apparent KD = 1.09 µM | [1] |
| GluK5 | Antagonist Activity | IC50 = 3.5 ± 1.5 μM | [4] | |
| GluK5/GluK6 | Antagonist Activity | IC50 = 4.0 ± 0.7 μM | [4] | |
| GluK5/GluK2 | Antagonist Activity | IC50 = 7.0 ± 5.1 μM | [4] | |
| GluK6, GluK2, GluK6/GluK2 | Radioligand Binding | IC50 > 100 µM | [5] | |
| UBP302 (S-enantiomer of this compound) | GluK1 | Antagonist Activity | Potent and highly selective | [2] |
| UBP310 | GluK1 | Radioligand Binding | KD = 21 ± 7 nM | [3] |
| GluK3 | Radioligand Binding | KD = 0.65 ± 0.19 µM (~30-fold lower than GluK1) | [3] | |
| GluK2 | Radioligand Binding | No specific binding | [3] |
Experimental Protocols
Radioligand Binding Assay for Determining this compound Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to GluK1-expressing membranes using a radiolabeled antagonist like [3H]UBP310.
Materials:
-
HEK293 cells stably transfected with the human GluK1 subunit.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [3H]UBP310.
-
Unlabeled this compound (for competition binding).
-
Wash buffer (e.g., ice-cold Tris-HCl).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-GluK1 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Saturation Binding: To determine the KD of the radioligand, incubate a fixed amount of membrane protein with increasing concentrations of [3H]UBP310. For non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 100 µM kainate) to a parallel set of tubes.[3]
-
Competition Binding: To determine the Ki of this compound, incubate a fixed amount of membrane protein with a fixed concentration of [3H]UBP310 (typically at its KD value) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the reactions for a sufficient time to reach equilibrium (e.g., 1 hour at 4°C).[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine KD and Ki values.
Electrophysiological Recording for Functional Selectivity
This protocol describes how to assess the functional selectivity of this compound using whole-cell patch-clamp recordings from cells expressing GluK1-containing receptors.
Materials:
-
HEK293 cells or neurons expressing GluK1-containing receptors.
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).
-
GluK1 agonist (e.g., Glutamate or ATPA).
-
This compound.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and recording.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target cell.
-
Agonist Application: Apply a short pulse of the GluK1 agonist to elicit an inward current.
-
This compound Application: Perfuse the cell with a solution containing the desired concentration of this compound for a few minutes.
-
Post-UBP296 Agonist Application: While still in the presence of this compound, apply the same agonist pulse again.
-
Washout: Wash out this compound and apply the agonist again to check for reversibility of the block.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents before, during, and after this compound application. Calculate the percentage of inhibition for different this compound concentrations to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: GluK1 signaling and this compound inhibition pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UBP296 and GABAergic Transmission
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of UBP296 on GABAergic transmission.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist for kainate receptors, specifically those containing the GluK1 (formerly GluR5) or GluK5 subunit.[1][2] It exhibits high selectivity for these kainate receptors over AMPA and NMDA receptors.[1]
Q2: I am using this compound to block kainate receptors, but I am observing unexpected changes in my recordings of GABAergic inhibitory postsynaptic currents (IPSCs). Is this an off-target effect?
While direct off-target effects of this compound on GABA_A receptors have not been reported, it is well-documented that functional kainate receptors, including the GluK1 subunit, are present on GABAergic interneurons.[3][4] Therefore, it is likely that the changes you are observing in GABAergic transmission are due to an indirect effect of this compound on its intended target (GluK1-containing kainate receptors) located on these GABAergic neurons.
Q3: How can blocking an excitatory (glutamatergic) receptor lead to a decrease in inhibitory (GABAergic) signaling?
Kainate receptors on GABAergic neurons can modulate the release of GABA.[1][5] In some circuits, the activation of these presynaptic or somatic kainate receptors on interneurons leads to their depolarization and subsequent GABA release. By blocking these GluK1-containing kainate receptors with this compound, you may be reducing the excitatory drive onto these GABAergic neurons, thereby decreasing GABA release and the amplitude of recorded IPSCs.[4][6]
Q4: In which neuronal populations are GluK1 receptors that modulate GABA release located?
GluK1-containing kainate receptors have been shown to be present on various types of interneurons, including parvalbumin (PV)-expressing interneurons in the amygdala, where they facilitate GABA release.[3][4] Their activation can increase the frequency of miniature IPSCs, indicating a presynaptic locus of action.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced amplitude or frequency of spontaneous or evoked IPSCs upon this compound application. | Indirect inhibition of GABA release due to blockade of GluK1 receptors on GABAergic interneurons. | 1. Confirm the presence of GluK1-containing kainate receptors on interneurons in your preparation using immunohistochemistry or in situ hybridization.2. Perform paired recordings between an excitatory neuron and a GABAergic interneuron to directly assess the effect of this compound on the excitability of the interneuron.3. Use a specific agonist for GluK1-containing receptors (e.g., ATPA) to see if it enhances GABA release, and then confirm that this enhancement is blocked by this compound. |
| No effect of this compound on GABAergic transmission. | The GABAergic neurons in your specific circuit may not express GluK1-containing kainate receptors, or these receptors may not be tonically active in your experimental conditions. | 1. Verify the activity of your this compound compound on a known GluK1-mediated response in a positive control experiment.2. Attempt to stimulate endogenous glutamate release to activate the kainate receptors on the GABAergic neurons before applying this compound. |
| Variability in the effect of this compound on IPSCs. | The effect of kainate receptor activation on GABA release can be complex, with some studies showing an increase and others a decrease in GABAergic transmission.[5][8] The net effect may depend on the specific circuit, agonist concentration, and recording conditions. | 1. Carefully control the concentration of this compound used.2. Characterize the specific interneuron subtypes involved in your circuit, as the expression and function of kainate receptors can vary between different interneuron populations.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Parameter | Value | Receptor/System |
| This compound | Apparent K_D | 1.09 µM | GluK1-containing kainate receptors |
| This compound | IC_50 | 3.5 ± 1.5 μM | GLUK5 |
| This compound | IC_50 | 4.0 ± 0.7 μM | GLUK5/GLUK6 |
| This compound | IC_50 | 7.0 ± 5.1 μM | GLUK5/GLUK2 |
| ACET (related GluK1 antagonist) | Concentration used | 200 nM | To reduce light-evoked IPSC amplitude in LA principal neurons |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous IPSCs (sIPSCs)
Objective: To determine the effect of this compound on the frequency and amplitude of sIPSCs in a neuron of interest.
Methodology:
-
Prepare acute brain slices (e.g., from hippocampus or amygdala) from a rodent model.
-
Establish a whole-cell voltage-clamp recording from a principal neuron.
-
Use a high chloride internal solution to record IPSCs as inward currents at a holding potential of -70 mV.
-
Pharmacologically isolate GABA_A receptor-mediated currents by including NMDA receptor antagonists (e.g., D-AP5, 50 µM) and AMPA receptor antagonists (e.g., CNQX or NBQX, 20 µM) in the artificial cerebrospinal fluid (aCSF).
-
Record a stable baseline of sIPSC activity for 5-10 minutes.
-
Bath-apply this compound at a working concentration (e.g., 10 µM) and continue recording for 10-15 minutes.
-
Wash out this compound with aCSF and record for another 10-15 minutes to assess reversibility.
-
Analyze the frequency and amplitude of sIPSCs before, during, and after this compound application using appropriate software.
Protocol 2: Optogenetic Activation of Interneurons and Recording of Evoked IPSCs
Objective: To investigate the role of GluK1 receptors on a specific population of interneurons (e.g., PV-positive) in mediating GABAergic transmission and its modulation by this compound.
Methodology:
-
Inject a Cre-dependent adeno-associated virus (AAV) expressing Channelrhodopsin-2 (ChR2) into the brain region of interest in a PV-Cre mouse line. Allow for sufficient expression time (e.g., 3-4 weeks).
-
Prepare acute brain slices and perform whole-cell voltage-clamp recordings from a principal neuron postsynaptic to the ChR2-expressing PV interneurons.
-
Isolate GABAergic currents as described in Protocol 1.
-
Deliver brief pulses of blue light (e.g., 470 nm, 1-5 ms) to evoke IPSCs.
-
Record a stable baseline of light-evoked IPSCs.
-
Bath-apply this compound (e.g., 10 µM) and continue to evoke and record IPSCs.
-
Analyze the amplitude, latency, and paired-pulse ratio of the evoked IPSCs before and after this compound application to determine its effect on GABA release from the targeted interneuron population.
Visualizations
Caption: Primary mechanism of this compound as a kainate receptor antagonist.
Caption: Experimental workflow for testing this compound effects on IPSCs.
Caption: Indirect modulation of GABAergic transmission by this compound.
References
- 1. Presynaptic kainate receptors that enhance the release of GABA on CA1 hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Properties of GABAergic Neurons Containing Calcium-Permeable Kainate and AMPA-Receptors - ProQuest [proquest.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A kainate receptor increases the efficacy of GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic Kainate Receptor Activation Preserves Asynchronous GABA Release Despite the Reduction in Synchronous Release from Hippocampal Cholecystokinin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
issues with UBP296 reversibility and washout
Welcome to the technical support center for UBP296. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this selective kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of kainate receptors containing the GLUK5 (formerly KA2) subunit. It also shows activity at GLUK1 (formerly GluR5) containing receptors. It is characterized as a reversible antagonist of synaptic transmission.[1]
Q2: Is this compound reversible?
Yes, this compound is described as a reversible antagonist.[1] However, anecdotal and indirect evidence suggests that its dissociation from the receptor can be slow, potentially leading to prolonged effects even after the washout has begun. This is inferred from the "fast on and slow off rates" observed with similar antagonists acting on the same receptor subunits.[2]
Q3: What are the common challenges when using this compound in experiments?
The most frequently encountered challenge with this compound is incomplete or slow washout. This can lead to persistent antagonism of kainate receptors, making it difficult to study the recovery of neuronal function. This is likely due to a slow dissociation rate (koff) from the receptor.
Q4: How can I be sure my this compound has been completely washed out?
To confirm complete washout, it is essential to have a stable baseline recording before drug application. After the washout period, the recorded activity should return to this pre-application baseline. If the activity does not fully recover, it may indicate incomplete washout. Extending the washout duration or increasing the perfusion rate can help facilitate complete removal of the compound.
Troubleshooting Guide: this compound Reversibility and Washout Issues
This guide provides structured advice for common problems related to this compound reversibility and washout during electrophysiological experiments.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Washout: Neuronal activity does not return to baseline after the standard washout period. | Slow Dissociation Rate (koff): this compound may have a slow off-rate from the GLUK5/GLUK1 subunit, leading to prolonged receptor occupancy. | 1. Extend Washout Duration: Increase the washout time significantly. For antagonists with slow kinetics, washout periods of 30 minutes to over an hour may be necessary. 2. Increase Perfusion Rate: A higher flow rate of the artificial cerebrospinal fluid (aCSF) can help to more effectively clear the antagonist from the tissue slice. 3. Monitor Recovery Continuously: Instead of a fixed washout time, continuously monitor the recovery of the signal until it stabilizes at the pre-drug baseline. |
| Persistent Antagonism: Subsequent applications of kainate receptor agonists show diminished responses even after a washout period. | Compound Trapping: The antagonist may be trapped within the tissue slice, leading to a local reservoir of the drug. | 1. Optimize Slice Thickness: Use the thinnest viable slices for your experiment to minimize diffusion distances. 2. Ensure Adequate Perfusion: Confirm that your recording chamber has efficient and uniform perfusion across the entire slice. "Dead spots" in the chamber can lead to inadequate washout. |
| Variability in Reversibility: The degree of washout success varies between experiments. | Inconsistent Experimental Parameters: Differences in temperature, pH, or aCSF composition can affect drug-receptor binding kinetics. | 1. Standardize Protocols: Ensure all experimental parameters, including temperature and aCSF composition, are consistent across all experiments. 2. Prepare Fresh Solutions: Use freshly prepared this compound solutions for each experiment to avoid issues with compound degradation or precipitation. |
Quantitative Data
The following table summarizes the binding affinity of this compound and a related compound. Understanding these values can help in designing experiments and interpreting results related to its reversibility.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | GluK1-containing receptors | Apparent KD | 1.09 µM | [3] |
| This compound | GluK1 | Ki | 4.10 ± 1.83 µM | [2] |
| [3H]UBP310 | GluK1 | Kon | 2.5 x 106 min-1 · M-1 | [2] |
| [3H]UBP310 | GluK1 | Koff | 0.26 ± 0.05 min-1 | [2] |
KD (Dissociation Constant): A measure of the affinity of a drug for its receptor. A lower KD indicates a higher affinity. Ki (Inhibition Constant): The concentration of an inhibitor required to produce half-maximum inhibition. Kon (Association Rate Constant): The rate at which a drug binds to its receptor. Koff (Dissociation Rate Constant): The rate at which a drug unbinds from its receptor. A lower koff suggests slower dissociation and potentially longer washout times.
Experimental Protocols
Protocol: Electrophysiological Recording in Hippocampal Slices and this compound Washout
This protocol provides a general framework for applying and washing out this compound in acute hippocampal brain slices.
1. Brain Slice Preparation:
-
Anesthetize and decapitate an adult rodent according to approved institutional protocols.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a sucrose-based aCSF).
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Obtain stable baseline recordings of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes before any drug application.
3. This compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or NaOH) and dilute it to the final desired concentration in aCSF immediately before use.
-
Switch the perfusion to the aCSF containing this compound and apply for 10-20 minutes, or until a stable antagonist effect is observed.
4. This compound Washout:
-
Switch the perfusion back to the standard aCSF (without this compound).
-
Maintain a consistent perfusion rate of 2-3 mL/min.
-
Monitor the recovery of the synaptic response for at least 30-60 minutes. Due to the potential for a slow off-rate, full recovery may take longer.
-
Continue recording until the response returns to the pre-drug baseline level and is stable.
Visualizations
Diagram: Experimental Workflow for this compound Washout
References
how to address UBP296 cross-reactivity at high concentrations
Welcome to the UBP296 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on addressing potential cross-reactivity at high concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound, particularly at concentrations significantly higher than its reported affinity for kainate receptors.
Question: I am observing a biological effect in my cellular assay that is inconsistent with known kainate receptor signaling. Could this be due to off-target effects of this compound?
Answer:
Yes, at high concentrations, the likelihood of observing off-target effects for any chemical probe, including this compound, increases. While this compound is a selective antagonist for GluK1 and GluK5-containing kainate receptors, its selectivity is not absolute. To troubleshoot this, consider the following steps:
-
Confirm On-Target Engagement: First, ensure that the observed effect is not an atypical manifestation of on-target kainate receptor antagonism. Use a structurally unrelated kainate receptor antagonist to see if it phenocopies the effect. If it does, the effect is more likely to be on-target.
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your assay. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for kainate receptor inhibition, it is likely an off-target effect.
-
Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate between a specific off-target effect and non-specific effects of the chemical scaffold.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a cell line where the proposed target (e.g., GluK1 or GluK5) has been knocked down (siRNA) or knocked out (CRISPR). If this compound still produces the effect in these cells, it is unequivocally an off-target effect.
Logical Workflow for Investigating Unexpected Effects
Caption: A troubleshooting flowchart for determining if an observed effect of this compound is on-target or off-target.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and selectivity profile of this compound?
A1: this compound is a selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit. It also shows activity against GluK3-containing receptors. It displays significant selectivity over AMPA and NMDA receptors.
Quantitative Selectivity Data for this compound and Related Compounds
| Compound | Target | Affinity/Potency | Selectivity vs. GluK2 | Reference |
|---|---|---|---|---|
| This compound | GluK1 | IC50 = 130 nM | ~12,700-fold (for UBP310) | |
| GluK3 | Blocks homomeric receptors | - | ||
| AMPA/NMDA | No activity up to 10 µM | - | ||
| UBP310 | GluK1 | IC50 = 130 nM | 12,700-fold | |
| GluK3 | IC50 = 23 nM (functional assay) | - | [1] |
| | GluK2 | > 100 µM | - | |
Q2: What are the likely off-targets of this compound at high concentrations?
A2: While comprehensive public screening data for this compound is limited, compounds with similar heterocyclic structures can sometimes interact with a range of protein families at high concentrations. Potential off-target classes could include:
-
Other Glutamate Receptors: Although selective, very high concentrations might lead to some interaction with other kainate receptor subtypes or even AMPA receptors.
-
Protein Kinases: The ATP-binding site of kinases is a common off-target for many small molecules.
-
G-Protein Coupled Receptors (GPCRs): Due to the vast number and diversity of GPCRs, they represent a major class of potential off-targets.
To identify specific off-targets for this compound in your experimental system, it is recommended to perform broad-panel screening assays.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: Several experimental approaches can be used to determine the off-target profile of this compound. These include:
-
Broad-Panel Radioligand Binding Assays: Screen this compound against a large panel of receptors, ion channels, and transporters (e.g., a safety screening panel from a contract research organization).
-
Kinome Scanning: Assess the binding of this compound to a large panel of protein kinases.
-
Enzyme Inhibition Assays: Test the effect of this compound on a panel of relevant enzymes.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct target engagement in a cellular context for any identified off-targets.
Detailed protocols for these key experiments are provided in the "Experimental Protocols" section.
Example Data Structure for Off-Target Screening Results
| Target Class | Specific Target | Assay Type | This compound Activity (e.g., Ki, IC50) |
|---|---|---|---|
| Kinases | Protein Kinase C α | Kinase Inhibition | Data to be determined |
| MAP Kinase 1 | Kinase Inhibition | Data to be determined | |
| GPCRs | Adenosine A1 | Radioligand Binding | Data to be determined |
| Dopamine D2 | Radioligand Binding | Data to be determined |
| Ion Channels | hERG | Electrophysiology | Data to be determined |
Experimental Protocols
Protocol 1: Broad-Panel Radioligand Binding Assay
This protocol outlines a general procedure for screening this compound against a panel of GPCRs, ion channels, and transporters to identify potential off-target interactions.[2][3][4][5]
Objective: To determine the binding affinity (Ki) of this compound for a wide range of molecular targets.
Materials:
-
This compound
-
Membrane preparations expressing the target receptors
-
Specific radioligands for each target
-
Assay buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand for the target).
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Kinase Inhibition Assay Panel
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.
Objective: To determine the IC50 values of this compound for a broad range of protein kinases.
Materials:
-
This compound
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., phosphorylated substrate or ADP).
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Signaling Pathways and Visualizations
Understanding the signaling pathways of both the intended target and potential off-targets is crucial for interpreting experimental results.
On-Target Signaling: Kainate Receptor Pathway
Kainate receptors are ionotropic glutamate receptors that, upon binding glutamate, open a channel permeable to Na+ and K+, leading to membrane depolarization. Some kainate receptor subtypes can also signal through metabotropic pathways, involving G-proteins, which can modulate ion channels and other cellular processes.[6][7][8]
Caption: On-target signaling pathways of kainate receptors, illustrating both ionotropic and metabotropic actions and the inhibitory effect of this compound.
Potential Off-Target Signaling: Protein Kinase C (PKC) Pathway
If this compound were to inhibit a kinase like PKC at high concentrations, it could interfere with numerous downstream signaling events initiated by GPCRs and receptor tyrosine kinases.[9][10][11][12][13]
Caption: A potential off-target signaling pathway involving Protein Kinase C (PKC), showing how high concentrations of this compound could interfere.
Potential Off-Target Signaling: Neuronal Calcium Signaling
Interference with GPCRs or ion channels by high concentrations of this compound could disrupt tightly regulated neuronal calcium signaling, which is critical for neurotransmitter release and synaptic plasticity.[6][7][8][14][15]
Caption: An overview of neuronal calcium signaling pathways, indicating potential points of interference by high concentrations of this compound.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 8. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 14. Calcium signaling - Wikipedia [en.wikipedia.org]
- 15. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]
UBP296 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
Welcome to the technical support center for UBP296, a potent and selective antagonist of the GluK1 (GluR5) subunit-containing kainate receptors. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound as a solid powder should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Sodium Hydroxide (NaOH) with gentle warming.[1] For most biological experiments, DMSO is the preferred solvent.
Q3: How should I store the this compound stock solution?
A: Stock solutions of this compound can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A: this compound is a selective antagonist of the GluK1 (previously known as GluR5) subunit-containing kainate receptors.[1] It acts by blocking the binding of the excitatory neurotransmitter glutamate to these receptors, thereby inhibiting their activation. Kainate receptors are ionotropic receptors, meaning they form an ion channel that, when opened, allows the influx of cations like Na+ and Ca2+ into the neuron, leading to depolarization.[2][3] this compound has been shown to selectively block kainate receptor-mediated long-term potentiation (LTP) in rat hippocampal mossy fibers.[1]
Q5: Is this compound selective for specific kainate receptor subunits?
A: Yes, this compound displays approximately 90-fold selectivity for GluK1-containing kainate receptors over AMPA receptors and other kainate receptor subunits like hGluK2 and GluK5.[1] It has little to no activity at NMDA receptors or group I metabotropic glutamate receptors.[1]
Troubleshooting Guide
This guide addresses potential issues you might encounter when using this compound in your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | This compound has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved (typically ≥0.1%).- Prepare fresh dilutions from your stock solution just before the experiment.- If possible, perform a small-scale solubility test in your specific experimental buffer. |
| Inconsistent or no effect of this compound. | - Degradation of the compound: Improper storage of the powder or stock solution.- Incorrect concentration: Calculation error or inaccurate pipetting.- Low expression of GluK1 receptors in the experimental model. | - Verify the storage conditions and age of your this compound powder and stock solution.- Double-check all calculations for preparing working solutions.- Confirm the expression of GluK1-containing kainate receptors in your cell line or tissue preparation through literature search, qPCR, or Western blotting. |
| High background noise or off-target effects in electrophysiology. | - High concentration of this compound: Although selective, at very high concentrations, off-target effects can occur.- Solvent (DMSO) effects: High concentrations of DMSO can have independent effects on neuronal activity. | - Perform a dose-response curve to determine the optimal concentration of this compound for your experiment.- Ensure the final concentration of DMSO in your recording solution is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Storage Properties
| Property | Value | Reference |
| Molecular Weight | 333.3 g/mol | [1] |
| Chemical Formula | C₁₅H₁₅N₃O₆ | [1] |
| Purity | ≥98% | [1] |
| Storage (Solid) | ||
| Short-term | 0 - 4°C (dry, dark) | [1] |
| Long-term | -20°C (dry, dark) | [1] |
| Storage (Stock Solution) | ||
| Short-term | 0 - 4°C | [1] |
| Long-term | -20°C | [1] |
| Solubility | ||
| DMSO | Soluble to 10 mM | [1] |
| 1eq. NaOH | Soluble to 10 mM (with gentle warming) | [1] |
Table 2: Pharmacological Data
| Parameter | Value | Receptor/System | Reference |
| Apparent KD | 1.09 µM | GluK1 (GluR5) subunit-containing kainate receptor | [1] |
| Selectivity | ~90-fold over AMPA, hGluK2, and GluK5 receptors | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Electrophysiological Recording of Synaptic Transmission in Hippocampal Slices
This protocol provides a general workflow for using this compound to study its effect on synaptic transmission in acute hippocampal slices.
-
Materials:
-
Acute hippocampal slices (prepared using standard methods)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (10 mM in DMSO)
-
Recording setup for whole-cell patch-clamp or field potential recordings
-
Stimulating electrode
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Establish a stable baseline recording of synaptic responses (e.g., excitatory postsynaptic currents (EPSCs) or field excitatory postsynaptic potentials (fEPSPs)) by stimulating afferent fibers (e.g., Schaffer collaterals).
-
Prepare the working solution of this compound by diluting the stock solution in aCSF to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is matched in the vehicle control.
-
After recording a stable baseline, switch the perfusion to the aCSF containing this compound.
-
Record the synaptic responses in the presence of this compound for a sufficient duration to observe its effect.
-
To test for washout, switch the perfusion back to the control aCSF and continue recording.
-
Analyze the data by comparing the amplitude and other parameters of the synaptic responses before, during, and after the application of this compound.
-
Visualizations
Signaling Pathway of Kainate Receptors
Kainate receptors are ionotropic glutamate receptors that form heterotetrameric ion channels. Upon glutamate binding, the channel opens, leading to cation influx and neuronal depolarization. This compound acts as an antagonist at the glutamate binding site of GluK1-containing receptors. Interestingly, some kainate receptors, including those with the GluK1 subunit, can also engage in metabotropic signaling through G-protein coupling, which is independent of their ion channel function.[4]
Caption: this compound antagonism of Kainate Receptor signaling.
Experimental Workflow for this compound in Electrophysiology
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on synaptic transmission.
Caption: Workflow for this compound electrophysiology experiments.
References
Navigating the Nuances of UBP296: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing UBP296, this guide provides troubleshooting advice and frequently asked questions to interpret unexpected experimental outcomes. This compound is a potent and selective antagonist for GluK5 (formerly GluR5) subunit-containing kainate receptors, but like any pharmacological tool, its application can present challenges.[1][2][3]
This technical support center aims to address common issues encountered during in vitro and in vivo experiments involving this compound, offering potential explanations and solutions to guide your research.
Troubleshooting Guide & FAQs
Our comprehensive troubleshooting section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am not observing the expected antagonist effect of this compound on kainate receptor-mediated responses.
Possible Causes & Solutions:
-
Inadequate Concentration: The effective concentration of this compound can vary between experimental systems. Ensure you are using a concentration appropriate for your specific cell type or tissue preparation. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Solubility Issues: this compound is soluble in DMSO and 1eq. NaOH with gentle warming.[2] Improper dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved before application.
-
Receptor Subunit Composition: this compound is selective for GluK5-containing kainate receptors.[1][3] If your experimental system predominantly expresses kainate receptors lacking this subunit (e.g., homomeric GluK1 or GluK2), the antagonist effect will be minimal. Verify the subunit composition of the kainate receptors in your model system using techniques like qPCR or Western blotting.
-
Drug Degradation: Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q2: I am observing unexpected excitatory effects or off-target activity after applying this compound.
Possible Causes & Solutions:
-
High Concentrations: At very high concentrations, the selectivity of many pharmacological agents can decrease, leading to off-target effects. Try reducing the concentration of this compound to the lowest effective dose.
-
Interaction with AMPA Receptors: While this compound has been shown to have ~90-fold selectivity over AMPA receptors, at higher concentrations, it may exert some effects on AMPA receptor-mediated synaptic transmission.[2] Consider co-application with a specific AMPA receptor antagonist to isolate the kainate receptor-mediated effects.
-
Indirect Network Effects: In complex systems like neuronal circuits, blocking a specific receptor can lead to disinhibition or other network-level changes that might appear as an excitatory effect. Analyze the activity of different neuronal populations within your preparation.
Q3: The results of my this compound experiments are highly variable and difficult to reproduce.
Possible Causes & Solutions:
-
Inconsistent Drug Application: Ensure your drug delivery method (e.g., perfusion, microinjection) is consistent across experiments in terms of timing, volume, and concentration.
-
Biological Variability: The expression levels of kainate receptor subunits can vary between animals, cell cultures, or even different brain regions. It is crucial to have appropriate biological and technical replicates.
-
pH of the Solution: The pH of your experimental buffer can influence the charge and conformation of both the drug and the receptor. Ensure the pH is stable and consistent across all experiments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature.
| Parameter | Value | Receptor/System | Reference |
| Apparent KD | 1.09 μM | GluK1 (GluR5) subunit-containing kainate receptors | [2] |
| Selectivity | ~90-fold | Over AMPA receptors | [2] |
| IC50 | >100 μM | Rat GluK6, GluK2 or GluK6/GluK2 | [3] |
Experimental Protocols
Below is a detailed, generalized protocol for investigating the effect of this compound on synaptic transmission in brain slices using patch-clamp electrophysiology. This protocol is a template and may require optimization for your specific experimental setup.
Objective: To determine the effect of this compound on kainate receptor-mediated synaptic currents.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Brain slicing vibratome
-
Recording electrodes
-
Agonist (e.g., Kainate or ATPA)
-
Antagonists for other receptors (e.g., AP5 for NMDA receptors, Picrotoxin for GABAA receptors)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, spinal cord) from your animal model of choice using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity or agonist-evoked currents.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in aCSF immediately before use.
-
Bath-apply this compound to the slice and allow it to equilibrate for a sufficient period (e.g., 10-15 minutes).
-
-
Data Acquisition:
-
Record synaptic activity or agonist-evoked currents in the presence of this compound.
-
Wash out the drug by perfusing with aCSF and record the recovery of the response.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of the recorded currents before, during, and after this compound application.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Visualizing Experimental and Logical Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key pathways and decision-making processes.
Caption: this compound signaling pathway.
Caption: A typical experimental workflow for this compound.
Caption: Troubleshooting decision-making process.
References
Validation & Comparative
UBP296: A Comparative Guide to its Selectivity for GluK5-Containing Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the selectivity of the antagonist UBP296 for the GluK5 subunit of kainate receptors over other kainate receptor subtypes. The information presented is intended to offer an objective comparison to aid in research and drug development endeavors.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound and its enantiomers for various kainate and AMPA receptor subunits has been determined through radioligand binding assays and electrophysiological recordings. The data, summarized in the table below, is derived from studies on native rat and human recombinant receptors. This compound, in its racemic form, is identified as compound 38a in the foundational study by Dolman et al. (2005). The antagonist activity is predominantly attributed to the (S)-enantiomer, UBP302 (compound 44a), while the (R)-enantiomer (compound 44b) is largely inactive.
| Compound | Receptor Subtype | Kᵢ (μM) - [³H]kainate Binding | IC₅₀ (μM) - Electrophysiology |
| This compound (racemic, 38a) | GluK5/GluK2 | - | 7.0 ± 5.1 |
| GluK5 | 3.5 ± 1.5 | - | |
| GluK5/GluK6 | - | 4.0 ± 0.7 | |
| hGluK7 | 880 | - | |
| (S)-UBP302 (44a) | GluK5-containing | Potent Antagonist | - |
| (R)-enantiomer (44b) | GluK5-containing | Almost Inactive | - |
Data sourced from Dolman et al., J. Med. Chem. 2005, 48(24), 7867-81. The study demonstrated that this compound is a potent and selective antagonist for GluK5 subunit-containing kainate receptors.
Experimental Methodologies
The validation of this compound's selectivity was primarily achieved through two key experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for different kainate receptor subunits.
Protocol:
-
Membrane Preparation: Homogenates of cells expressing specific recombinant human kainate receptor subunits (e.g., GluK1, GluK2, GluK3, GluK5) are prepared.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]kainate, and varying concentrations of the unlabeled antagonist (this compound).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Electrophysiological Recordings
Objective: To assess the functional antagonism (IC₅₀) of this compound on kainate receptor-mediated currents.
Protocol:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons, such as those from the neonatal rat spinal cord, which endogenously express kainate receptors.
-
Agonist Application: A specific kainate receptor agonist (e.g., ATPA) is applied to elicit an inward current mediated by the activation of kainate receptors.
-
Antagonist Application: this compound is co-applied with the agonist at various concentrations.
-
Current Measurement: The resulting current is measured and compared to the current elicited by the agonist alone.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced current (IC₅₀) is determined by fitting the concentration-response data to a logistical equation.
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the kainate receptor signaling pathway and the experimental workflows used for its validation.
Caption: Kainate Receptor Signaling Pathway.
Caption: Experimental Validation Workflows.
UBP296 vs. UBP302: A Comparative Analysis of Two Kainate Receptor Antagonists
For researchers in neuroscience and drug development, the selective modulation of glutamate receptors is a critical area of investigation. Among these, kainate receptors play a significant role in synaptic transmission and plasticity, and their dysfunction is implicated in various neurological disorders. This guide provides a detailed comparison of two widely used kainate receptor antagonists, UBP296 and UBP302, focusing on their pharmacological properties, selectivity, and the experimental data that define their activity.
Stereochemistry and Potency: The Core Distinction
This compound is a racemic mixture, while UBP302 is its corresponding (S)-enantiomer.[1][2] As is common with chiral molecules, the biological activity resides primarily in one enantiomer. Experimental data confirms that UBP302 is the more potent and active form, exhibiting a higher affinity for its target receptor.[2]
Mechanism of Action and Receptor Selectivity
Both this compound and UBP302 are competitive antagonists that selectively target kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][3][4] They display significantly lower affinity for other kainate receptor subunits, as well as for AMPA and NMDA receptors, making them valuable tools for isolating and studying GluK1-mediated processes.[1][4]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki or Kd values) of this compound and UBP302 for various glutamate receptor subunits. The data is compiled from radioligand binding assays.
| Compound | Receptor Subunit | Binding Affinity (Apparent Kd/Ki) | Selectivity |
| This compound | GluK1 | 1.09 µM (Kd)[4] | ~90-fold selective over AMPA, hGluK2, and GluK5[4] |
| GluK1 | 4.10 ± 1.83 µM (Ki)[5] | ||
| UBP302 | GluK1 | 402 nM (Kd)[1] | ~260-fold selective over AMPA receptors[1] |
| GluK1 | 2.02 ± 0.58 µM (Ki)[5] | ~90-fold selective over hGluK2 and GluK5[1] |
Experimental Data and Protocols
The characterization of this compound and UBP302 has been primarily achieved through radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a ligand for its receptor.
Experimental Protocol:
A typical radioligand binding assay to determine the affinity of this compound and UBP302 involves the following steps:
-
Membrane Preparation: Cell membranes expressing the specific kainate receptor subunit of interest (e.g., GluK1) are prepared from transfected HEK-293 cells or from brain tissue homogenates.[6]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [³H]kainate).[5]
-
Competition: Increasing concentrations of the unlabeled competitor compound (this compound or UBP302) are added to the incubation mixture.[7]
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[6][7]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[6]
-
Data Analysis: The data are then analyzed to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Electrophysiological Recordings
Electrophysiology is used to assess the functional antagonism of this compound and UBP302 on kainate receptor-mediated currents.
Experimental Protocol:
Whole-cell patch-clamp recordings from neurons or transfected cells are commonly employed:
-
Cell Preparation: Hippocampal slices or cultured neurons are prepared for recording.[8]
-
Recording Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to allow for whole-cell recording of ion channel activity.[8]
-
Agonist Application: A known kainate receptor agonist (e.g., kainate or ATPA) is applied to the cell to evoke an inward current mediated by kainate receptors.[9]
-
Antagonist Application: this compound or UBP302 is then co-applied with the agonist to determine its ability to block the agonist-induced current.[10]
-
Data Acquisition and Analysis: The currents are recorded and analyzed to determine the extent of inhibition by the antagonist and to calculate its IC50 value for functional antagonism.[9]
Visualizing Receptor Selectivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Differential binding affinities of UBP302 and this compound.
Caption: Experimental workflows for characterizing this compound and UBP302.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. rndsystems.com [rndsystems.com]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainate receptor-mediated inhibition of presynaptic Ca2+ influx and EPSP in area CA1 of the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kainate Receptor Antagonists: UBP296, NBQX, and CNQX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent kainate receptor antagonists: UBP296, NBQX, and CNQX. Understanding the distinct pharmacological profiles of these compounds is crucial for designing targeted experiments and advancing the development of novel therapeutics for neurological disorders. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in a range of physiological and pathological processes, including synaptic plasticity, epilepsy, and neuropathic pain.[1][2][3][4] The selection of an appropriate antagonist is paramount for elucidating the specific roles of kainate receptor subtypes.
At a Glance: Key Differences
| Feature | This compound | NBQX | CNQX |
| Primary Target | Selective for GluK1-containing kainate receptors | AMPA and kainate receptors | AMPA and kainate receptors |
| Selectivity | High selectivity for GluK1 over other kainate subtypes and AMPA receptors | More potent for AMPA than kainate receptors; also shows selectivity over NMDA receptors | Non-selective between AMPA and kainate receptors; also acts on the NMDA receptor glycine site |
| Potency | Potent antagonist at GluK1-containing receptors | Potent antagonist at AMPA/kainate receptors | Potent, but less selective antagonist |
| Mechanism | Competitive antagonist | Competitive antagonist | Competitive antagonist |
| Common Uses | Investigating the role of GluK1 in synaptic transmission and plasticity | General blockade of AMPA/kainate receptors in vitro and in vivo | Broad-spectrum non-NMDA receptor blockade |
Quantitative Comparison of Antagonist Activity
The following table summarizes the available quantitative data for this compound, NBQX, and CNQX. It is important to note that these values are compiled from various studies and may have been determined using different experimental systems and conditions. Direct comparison of absolute values should be made with caution.
| Compound | Receptor Subtype | Assay Type | Agonist | Preparation | IC50 / Ki / KD (µM) | Reference |
| This compound | Native GluK1 | Electrophysiology | Kainate | Neonatal rat spinal cord | 1.1 ± 0.1 (KD) | [5] |
| Recombinant hGluK1 | Binding Assay | [³H]Kainate | HEK293 cells | 0.60 ± 0.10 (Kb) | [5] | |
| Recombinant hGluK2 | Binding Assay | [³H]Kainate | HEK293 cells | >1000 (IC50) | [5] | |
| Recombinant rGluK3 | Binding Assay | [³H]Kainate | BHK cells | 374 ± 122 (Ki) | [6] | |
| Recombinant hGluK5 | Binding Assay | [³H]Kainate | HEK293 cells | >100 (IC50) | [5] | |
| Native AMPA | Electrophysiology | Neonatal rat spinal cord | 98 ± 9 (IC50) | [5] | ||
| NBQX | Native AMPA | Electrophysiology | AMPA | Rat cortex mRNA in Xenopus oocytes | 0.063 (Ki) | [6][7] |
| Native Kainate | Electrophysiology | Kainate | Rat cortex mRNA in Xenopus oocytes | 0.078 (Ki) | [6][7] | |
| Recombinant hGluK1 | Functional Assay | Glutamate | HEK293 cells | 25 (IC50) | [6] | |
| Recombinant hGluK2 | Binding Assay | [³H]Kainate | BHK cells | 0.87 (Ki) | [6] | |
| Recombinant hGluK2 | Functional Assay | Glutamate | HEK293 cells | 21 (IC50) | [6] | |
| Recombinant hGluK3 | Binding Assay | [³H]Kainate | BHK cells | 24 (Ki) | [6] | |
| Native NMDA | Electrophysiology | NMDA/Glycine | Rat cortex mRNA in Xenopus oocytes | >300 (Ki) | [6] | |
| CNQX | Native AMPA | Electrophysiology | AMPA | Rat cortex mRNA in Xenopus oocytes | 0.40 (Ki) | [6] |
| Native Kainate | Electrophysiology | Kainate | Rat cortex mRNA in Xenopus oocytes | 0.27 (Ki) | [6] | |
| Recombinant hGluK1 | Functional Assay | Glutamate | HEK293 cells | 8.0 (IC50) | [6] | |
| Recombinant hGluK2 | Binding Assay | [³H]Kainate | BHK cells | 0.53 (Ki) | [6] | |
| Recombinant hGluK2 | Functional Assay | Glutamate | HEK293 cells | 18 (IC50) | [6] | |
| Recombinant hGluK2/GluK5 | Functional Assay | Glutamate | HEK293 cells | 72 (IC50) | [6] | |
| Native NMDA | Electrophysiology | NMDA/Glycine | Rat cortex mRNA in Xenopus oocytes | 13 (Ki) | [6] |
Detailed Compound Profiles
This compound
This compound is a highly selective and potent competitive antagonist of kainate receptors containing the GluK1 subunit (formerly known as GluR5).[1] Its high selectivity makes it an invaluable tool for isolating and studying the physiological and pathological roles of GluK1-containing receptors. Studies have demonstrated that this compound has negligible binding affinity for homomeric GluK2, GluK5, or heteromeric GluK2/GluK5 receptors.[1] It has been used to demonstrate the role of GluK1-containing receptors in controlling synaptic transmission and long-term potentiation (LTP) in the hippocampus.[1]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)
NBQX is a potent, competitive antagonist of both AMPA and kainate receptors.[7][8] While it blocks both receptor types, it generally shows a higher potency for AMPA receptors.[9] A key advantage of NBQX over older quinoxalinediones like CNQX is its significantly higher selectivity for AMPA/kainate receptors over NMDA receptors.[5][7] This property has made NBQX a widely used tool for investigating the roles of non-NMDA receptors in various neurological processes and disease models, including epilepsy and ischemia.[5][8][10] However, its limited water solubility and potential for nephrotoxicity at therapeutic doses have been noted.[5]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)
CNQX is one of the first-generation competitive antagonists for AMPA and kainate receptors.[5][6] It potently blocks both receptor types but lacks significant selectivity between them.[11] A notable characteristic of CNQX is its additional activity as an antagonist at the glycine binding site of the NMDA receptor, which can complicate the interpretation of experimental results.[12] Despite its lower selectivity compared to NBQX and this compound, CNQX is still utilized for the general blockade of ionotropic glutamate receptors when specificity for AMPA versus kainate is not the primary concern.[13]
Experimental Methodologies
The characterization of these antagonists typically involves a combination of in vitro binding and functional assays, as well as electrophysiological recordings from neuronal preparations.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or BHK cells) recombinantly expressing the kainate receptor subunit of interest.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]kainate) and varying concentrations of the unlabeled antagonist (this compound, NBQX, or CNQX).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Electrophysiological Recordings
Whole-cell patch-clamp recordings from cultured neurons or brain slices, or two-electrode voltage-clamp recordings from Xenopus oocytes expressing the target receptors, are used to measure the functional inhibition of ion channel activity.
General Protocol:
-
Preparation: A single neuron or a Xenopus oocyte is prepared for recording.
-
Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.
-
Agonist Application: A specific agonist (e.g., kainate or glutamate) is applied to the cell to evoke an inward current through the kainate receptors.
-
Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.
-
Data Analysis: The reduction in the agonist-evoked current by the antagonist is measured to determine the IC50 value.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium levels in response to receptor activation and its inhibition by an antagonist.
General Protocol:
-
Cell Culture and Dye Loading: HEK293 cells expressing the kainate receptor of interest are cultured in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Compound Application: The antagonist is added to the cells at various concentrations.[14]
-
Agonist Application: After a brief incubation with the antagonist, an agonist (e.g., kainic acid) is added to stimulate calcium influx.[14]
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence microplate reader.[14]
-
Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone, and an IC50 value is determined.[14]
Visualizing Glutamatergic Synaptic Transmission and Experimental Workflow
To further illustrate the context in which these antagonists are used, the following diagrams depict a simplified glutamatergic synapse and a typical experimental workflow for antagonist characterization.
Caption: Glutamatergic synapse showing the action of antagonists.
Caption: Experimental workflow for characterizing kainate receptor antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming UBP296 Blockade of GLUK5-Mediated Currents
For researchers in neuroscience and drug development, definitively characterizing the interaction between a compound and its target is paramount. This guide provides a comprehensive comparison of experimental methods to confirm the blockade of GLUK5-containing kainate receptor-mediated currents by the antagonist UBP296. We will delve into the nuanced selectivity of this compound, present detailed protocols for key validation techniques, and compare its pharmacological profile with alternative antagonists.
Understanding this compound Selectivity: A Nuanced Picture
Initial characterizations of this compound described it as a potent and selective antagonist of GLUK5-containing kainate receptors. However, with the updated nomenclature of kainate receptor subunits (where GluR5 is now designated as GluK1), a more precise understanding of its selectivity has emerged. Current research indicates that this compound and its related analogs, such as UBP310 and ACET, are highly selective antagonists of GluK1-containing kainate receptors.[1][2] While this compound exhibits negligible binding affinity at homomeric GluK5 receptors, its blocking effect on heteromeric receptors that include the GLUK5 subunit (such as GluK1/GluK5) is primarily mediated through its potent action on the GluK1 subunit.[3][4] This distinction is critical for accurate experimental design and data interpretation.
In contrast, other compounds offer a different selectivity profile. For instance, LY382884 is recognized as a selective antagonist for the GLU(K5) kainate receptor subunit.[5][6] This makes it a valuable tool for dissecting the specific contribution of GLUK5 in native and recombinant receptor systems.
Experimental Approaches to Validate this compound Blockade
To rigorously confirm that this compound is blocking GLUK5-mediated currents, a multi-faceted approach employing electrophysiology, radioligand binding assays, and calcium imaging is recommended. Below are detailed protocols for each of these essential techniques.
Electrophysiology: The Gold Standard for Ion Channel Function
Whole-cell patch-clamp electrophysiology on cells expressing specific kainate receptor subunits is the most direct method to measure the blocking effect of this compound on ion channel function.
Experimental Workflow for Electrophysiology
Detailed Protocol: Whole-Cell Patch-Clamp Recording in HEK293 Cells
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK2 and GluK5 for heteromeric receptors) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg (pH adjusted to 7.2 with CsOH).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Identify transfected cells by fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a kainate receptor agonist (e.g., 1 mM glutamate) for a short duration (e.g., 100 ms) using a rapid application system to evoke an inward current.
-
Record the baseline agonist-evoked current.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
After a stable baseline is achieved in the presence of this compound, re-apply the agonist and record the inhibited current.
-
To test for reversibility, wash out this compound and record the recovery of the agonist-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents before, during, and after this compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the half-maximal inhibitory concentration (IC₅₀).
-
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific receptor. These assays are crucial for determining the dissociation constant (Kd) or the inhibition constant (Ki) of this compound at GLUK5-containing receptors.
Experimental Workflow for Radioligand Binding Assay
Detailed Protocol: [³H]-Kainate Competition Binding Assay
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the desired kainate receptor subunits (e.g., homomeric GLUK5 or heteromeric GluK2/GluK5).
-
Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of [³H]-kainate (a radiolabeled kainate receptor agonist).
-
Add increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, add a high concentration of a non-labeled, high-affinity kainate receptor ligand (e.g., 1 mM unlabeled kainate).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging: Assessing Functional Consequences
Calcium imaging using fluorescent indicators like Fura-2 AM provides a functional readout of receptor activation in a population of cells. This method is particularly useful for assessing the inhibitory effect of this compound on agonist-induced calcium influx through calcium-permeable kainate receptors.
Experimental Workflow for Calcium Imaging
Detailed Protocol: Fura-2 AM Calcium Imaging
-
Cell Preparation and Dye Loading:
-
Plate HEK293 cells expressing the desired kainate receptor subunits on glass coverslips.
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the Fura-2 AM solution at room temperature or 37°C for 30-60 minutes in the dark.
-
Wash the cells with the salt solution to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
-
-
Fluorescence Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with the salt solution.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Record the baseline 340/380 nm fluorescence ratio.
-
Apply a kainate receptor agonist (e.g., glutamate or kainate) to the cells and record the change in the 340/380 nm ratio, which reflects the increase in intracellular calcium concentration.
-
Wash out the agonist.
-
Apply this compound to the cells and allow it to equilibrate.
-
In the continued presence of this compound, re-apply the agonist and record the change in the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm ratio in response to the agonist in the absence and presence of this compound.
-
Determine the percentage of inhibition of the calcium response by this compound.
-
Comparative Analysis of this compound and Alternative Antagonists
To provide a comprehensive understanding of this compound's pharmacological profile, it is essential to compare its potency and selectivity with other known kainate receptor antagonists.
Table 1: Comparison of Antagonist Potency at Kainate Receptor Subunits
| Antagonist | Target Subunit(s) | IC₅₀ / Kᵢ / Kₔ (nM) | Receptor Type | Assay Method |
| This compound | GluK1 | ~4100 (Kᵢ)[7] | Recombinant Human GluK1 | Radioligand Binding ([³H]UBP310) |
| GluK1 | ~1090 (Kₔ) | Recombinant Human GluK1 | Not Specified | |
| GluK5 | >100,000[1] | Recombinant Rat GluK5 | Radioligand Binding ([³H]kainate) | |
| UBP310 | GluK1 | 46.7 (Kᵢ)[7] | Recombinant Human GluK1 | Radioligand Binding ([³H]UBP310) |
| GluK1 | 130 (IC₅₀) | Recombinant Human GluK1 | Not Specified | |
| GluK2 | >10,000 | Recombinant Human GluK2 | Not Specified | |
| GluK3 | 23 (IC₅₀)[7] | Recombinant Human GluK3 | Electrophysiology | |
| GluK2/GluK5 | No effect up to 1 mM[7] | Recombinant Human GluK2/GluK5 | Calcium Fluorescence | |
| ACET | GluK1 | 48.5 (Kᵢ)[7] | Recombinant Human GluK1 | Radioligand Binding ([³H]UBP310) |
| GluK1 | 7 (IC₅₀) | Recombinant Human GluK1 | Not Specified | |
| GluK2 | >100,000 | Recombinant Human GluK2 | Not Specified | |
| GluK2/GluK5 | No effect up to 1 mM[7] | Recombinant Human GluK2/GluK5 | Calcium Fluorescence | |
| LY382884 | GLU(K5) | 600 (Kₔ)[5] | Recombinant Human GLU(K5) | Not Specified |
| GluR5 (GluK1) | 4000 (Kᵢ)[1] | Recombinant Human GluR5 | Radioligand Binding | |
| GluR6 (GluK2) | >100,000[1] | Recombinant Human GluR6 | Radioligand Binding |
Note: The nomenclature for kainate receptor subunits has changed over time (e.g., GluR5 is now GluK1). The table reflects the nomenclature used in the cited sources.
Conclusion
Confirming the blockade of GLUK5-mediated currents by this compound requires a careful and multi-pronged experimental approach. While this compound is a potent antagonist, its selectivity is primarily directed towards GluK1-containing kainate receptors. Therefore, experiments designed to investigate its effects on GLUK5 should ideally be conducted using heteromeric receptors that co-express GluK1 and GLUK5. By employing a combination of electrophysiology, radioligand binding assays, and calcium imaging, researchers can obtain a comprehensive and accurate understanding of this compound's pharmacological profile. Furthermore, comparing its activity with other antagonists, such as the GLUK5-selective LY382884 and the highly potent GluK1-selective compounds UBP310 and ACET, will provide valuable context for its use as a pharmacological tool in the study of kainate receptor function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
UBP296: A Comparative Analysis of Specificity Against AMPA and NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UBP296's Performance with Alternative Ionotropic Glutamate Receptor Antagonists, Supported by Experimental Data.
In the landscape of neuroscience research and drug development, the precise modulation of excitatory neurotransmission is paramount. The ionotropic glutamate receptors, primarily AMPA, NMDA, and kainate receptors, are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders. The compound this compound has emerged as a potent antagonist with a notable selectivity profile. This guide provides a comprehensive assessment of this compound's specificity against AMPA and NMDA receptors, comparing its performance with established selective antagonists for these receptors.
Comparative Analysis of Antagonist Affinity
To contextualize the specificity of this compound, its binding affinity and functional inhibition are compared with well-characterized, selective antagonists for AMPA and NMDA receptors. The following table summarizes the available quantitative data from in vitro studies. This compound is primarily a potent and selective antagonist of the GluK1 (formerly GluR5) subunit-containing kainate receptors.[1] While specific IC50 or Kᵢ values for its interaction with AMPA and NMDA receptors are not extensively reported in publicly available literature, its selectivity profile indicates significantly weaker activity at these sites compared to its primary target.
| Compound | Primary Target | Receptor Subtype | Assay Type | IC₅₀ / Kᵢ (µM) | Reference |
| This compound | Kainate Receptor | GluK5 | Functional Assay | 3.5 ± 1.5 | [2] |
| AMPA Receptor | - | - | ~90-fold lower affinity than for Kainate Receptors | - | |
| NMDA Receptor | - | - | Little to no action | - | |
| NBQX | AMPA Receptor | - | Functional Assay | 0.15 | [2] |
| Kainate Receptor | - | Functional Assay | 4.8 | [2] | |
| NMDA Receptor | - | - | Little to no affinity | [2] | |
| Ifenprodil | NMDA Receptor | NR1A/NR2B | Electrophysiology | 0.34 | [3] |
| NMDA Receptor | NR1A/NR2A | Electrophysiology | 146 | [3] | |
| Ro 25-6981 | NMDA Receptor | NR1C/NR2B | Electrophysiology | 0.009 | |
| NMDA Receptor | NR1C/NR2A | Electrophysiology | 52 |
Key Observations:
-
This compound demonstrates high potency for kainate receptors, with an IC₅₀ in the low micromolar range for GluK5-containing receptors.[2] Its activity at AMPA receptors is substantially lower, and it is reported to have minimal to no effect on NMDA receptors.
-
NBQX is a potent and selective competitive antagonist of AMPA receptors, exhibiting a significantly higher affinity for AMPA receptors over kainate receptors and negligible activity at NMDA receptors.[2]
-
Ifenprodil and Ro 25-6981 are highly selective, non-competitive antagonists of NMDA receptors, with a strong preference for receptors containing the NR2B subunit. Their affinity for NR2A-containing NMDA receptors is several orders of magnitude lower.
Experimental Protocols
The determination of antagonist specificity and potency relies on a variety of sophisticated experimental techniques. The data presented in this guide are primarily derived from two key methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is employed to determine the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring the extent to which the test compound (e.g., this compound) displaces the radioligand from the receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptors (AMPA or NMDA) are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the unlabeled antagonist being tested.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Kᵢ (inhibition constant) can then be derived from the IC₅₀ value.
Whole-Cell Voltage-Clamp Electrophysiology
This powerful technique allows for the direct measurement of ion flow through receptor channels in response to agonist application, and how this flow is affected by an antagonist.
General Protocol:
-
Cell Preparation: Neurons or cell lines expressing the desired AMPA or NMDA receptor subtypes are cultured on coverslips.
-
Patching: A glass micropipette filled with a conductive solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is held at a constant level by the patch-clamp amplifier.
-
Agonist Application: A specific agonist for the receptor of interest (e.g., AMPA or NMDA) is applied to the cell, causing the ion channels to open and generating a current that is measured by the amplifier.
-
Antagonist Application: The antagonist is co-applied with the agonist, and the reduction in the measured current is quantified.
-
Data Analysis: Dose-response curves are constructed by applying different concentrations of the antagonist, allowing for the determination of the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced current.
Visualizing Receptor Signaling and Experimental Workflow
To further elucidate the mechanisms of action and the experimental approaches used in specificity assessment, the following diagrams are provided.
Caption: Signaling pathways of AMPA and NMDA receptors, highlighting agonist and antagonist binding sites.
Caption: Experimental workflow for assessing antagonist specificity using whole-cell electrophysiology.
References
A Comparative Guide to Potent and Selective USP7 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research identified a discrepancy in the user-provided topic. UBP296 is a kainate receptor antagonist and not a USP7 inhibitor. This guide has been re-focused to provide a comparative analysis of well-characterized, potent, and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7) to fulfill the core requirements of the user's request.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target in oncology. Its role in regulating the stability of key proteins involved in tumorigenesis, most notably the p53 tumor suppressor and its negative regulator MDM2, has spurred the development of small molecule inhibitors.[1][2] Inhibition of USP7 leads to the destabilization of MDM2, allowing for the accumulation and activation of p53, which can subsequently trigger apoptosis in cancer cells.[3] This guide provides a comparative analysis of prominent USP7 inhibitors, focusing on their biochemical and cellular potencies, supported by experimental data and protocols.
Quantitative Comparison of USP7 Inhibitors
The following tables summarize the in vitro and cellular potencies of selected small molecule USP7 inhibitors. These compounds represent various chemical scaffolds and mechanisms of action.
Table 1: Biochemical Potency of Selected USP7 Inhibitors
| Inhibitor | Mechanism of Action | Assay Type | IC50/K_d_ | Reference(s) |
| FT671 | Non-covalent, Allosteric | Biochemical (Ub-AMC substrate) | IC50: 52 nM | [4] |
| Binding (to USP7 catalytic domain) | K_d_: 65 nM | [4] | ||
| P5091 | Covalent | Biochemical (Ub-PLA2 reporter) | EC50: 4.2 µM | [5][6][7] |
| GNE-6776 | Non-covalent, Allosteric | Biochemical | IC50: 1.34 µM | [8] |
| FX1-5303 | Non-covalent | Biochemical (Fluorescence-based) | IC50: 0.29 nM | [9] |
| Binding (Surface Plasmon Resonance) | - | [9] |
Table 2: Cellular Potency of Selected USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50 | Reference(s) |
| FT671 | MM.1S (Multiple Myeloma) | Cell Viability (CellTiter-Glo) | 33 nM | [10] |
| P5091 | MM cell lines | Cell Viability | 6-14 µM | [5] |
| HCT-116 (Colorectal Carcinoma) | Cytotoxicity | EC50: 9.21 µM | [11] | |
| GNE-6776 | EOL-1 (Eosinophilic Leukemia) | Xenograft Growth Inhibition | - | [2] |
| FX1-5303 | MM.1S (Multiple Myeloma) | Cell Viability (CellTiter-Glo) | 15 nM | [9] |
| MM.1S (Multiple Myeloma) | p53 Accumulation | EC50: 5.6 nM | [9] |
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathway
USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes by removing ubiquitin from its substrate proteins, thereby rescuing them from proteasomal degradation.[12] The most well-documented function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By inhibiting USP7, the degradation of MDM2 is promoted, which in turn leads to the accumulation and activation of p53.[3] Activated p53 can then induce the expression of target genes like p21, leading to cell cycle arrest and apoptosis.[4][5] Beyond the p53-MDM2 axis, USP7 has been shown to regulate other signaling pathways implicated in cancer, including the Wnt/β-catenin and NF-κB pathways.[5][13]
Caption: The USP7 signaling pathway and the mechanism of action for USP7 inhibitors.
Experimental Workflow: IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an inhibitor. This is typically achieved through a dose-response analysis where the effect of different concentrations of the inhibitor on a biological process is measured.
Caption: A generalized experimental workflow for determining the cellular IC50 of a USP7 inhibitor.
Experimental Protocols
Biochemical IC50 Determination Assay (Ubiquitin-Rhodamine 110)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-G) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (e.g., FT671, P5091) dissolved in DMSO
-
384-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~535 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells.
-
Add the USP7 enzyme to all wells except for the negative control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the Ub-Rh110-G substrate.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular IC50 Determination Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.[10]
-
Materials:
-
Cancer cell lines (e.g., MM.1S, HCT116)
-
Complete cell culture medium
-
Test compounds
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-120 hours).[10]
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.[10]
-
References
- 1. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Kainate Receptor Antagonists: UBP296 vs. UBP310
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent kainate receptor antagonists, UBP296 and UBP310. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate informed decisions in research and drug development.
At a Glance: this compound vs. UBP310
| Feature | This compound | UBP310 |
| Primary Target | GluK1 (formerly GluR5) subunit-containing kainate receptors | GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunit-containing kainate receptors[1] |
| Binding Affinity (Ki) at GluK1 | 4.10 ± 1.83 µM | 46.7 ± 14.8 nM |
| Functional Antagonism (IC50) | Not available in direct comparison | 130 nM (at GluK1)[1], 4.0 µM (at homomeric GluK3)[2] |
| Selectivity | ~90-fold selective over AMPA receptors and recombinant hGluK2 and hGluK5 containing receptors | 12,700-fold selective for GluK1 over GluK2 |
| Reported Biological Effects | Blocks kainate receptor-mediated long-term potentiation (LTP) in rat hippocampal mossy fibers | Provides neuroprotection in a mouse model of Parkinson's disease[3][4] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and UBP310 from various studies. It is important to note that direct side-by-side functional comparisons in the same experimental setup are limited in the current literature.
| Parameter | This compound | UBP310 | Kainate Receptor Subunit | Species | Assay Type | Reference |
| Ki (Binding Affinity) | 4.10 ± 1.83 µM | 46.7 ± 14.8 nM | Human GluK1 | Recombinant | Competition Radioligand Binding | [5] |
| Apparent KD | 1.09 µM | - | Rat GluK1 (GluR5) | Native | Not specified | |
| IC50 (Functional Antagonism) | - | 130 nM | Rat GluK1 (GluR5) | Recombinant | Not specified | [1] |
| IC50 (Functional Antagonism) | - | 4.0 µM | Rat GluK3 | Recombinant | Electrophysiology | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted for direct comparative studies of this compound and UBP310.
Competition Radioligand Binding Assay
This protocol is adapted from a study directly comparing the binding affinities of this compound and UBP310 for the GluK1 receptor subunit.
Objective: To determine the binding affinity (Ki) of this compound and UBP310 for the human GluK1 receptor.
Materials:
-
HEK293 cells stably expressing human GluK1 receptors.
-
[3H]UBP310 (radioligand).
-
Unlabeled this compound and UBP310.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing GluK1 in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]UBP310 and varying concentrations of either unlabeled this compound or UBP310.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Intracellular Calcium Imaging Assay
This protocol is a representative method for assessing the functional antagonism of this compound and UBP310 on kainate receptors expressed in a cellular model.
Objective: To measure the inhibitory effect of this compound and UBP310 on kainate-induced calcium influx in cells expressing specific kainate receptor subunits (e.g., GluK1, GluK3, or GluK5).
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Kainate (agonist).
-
This compound and UBP310.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Plate the HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound or UBP310 to the wells and incubate for a defined period (e.g., 15 minutes).
-
Agonist Stimulation and Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a solution of kainate to stimulate the receptors. Continue to record the fluorescence intensity to measure the calcium influx.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Determine the IC50 values by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Intracellular Calcium Imaging Assay
Caption: Workflow for assessing antagonist efficacy via calcium imaging.
Kainate Receptor Signaling Pathway
Caption: Ionotropic and metabotropic signaling of kainate receptors.
References
- 1. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Validating UBP296 On-Target Effects: A Comparative Guide Using ATPA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of UBP296's on-target effects, utilizing the selective GluK1 agonist ATPA. We present a comparative analysis of this compound against other kainate receptor antagonists, supported by experimental data and detailed protocols.
This compound is a potent and selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][2] Its on-target effects can be effectively validated by its ability to block the actions of (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), a selective and potent agonist for GluK1-containing kainate receptors.[3] This guide details the experimental framework for this validation and compares this compound to other relevant compounds.
Comparative Analysis of Kainate Receptor Ligands
The following tables summarize the binding affinities and potencies of this compound, ATPA, and alternative kainate receptor antagonists, providing a quantitative basis for comparison.
Table 1: Potency and Selectivity of this compound
| Compound | Target | Parameter | Value (µM) |
| This compound | GluK1 (GluR5) | Apparent KD | 1.09 |
| This compound | AMPA Receptors | - | ~90-fold lower affinity |
| This compound | hGluK2 (hGluR6) | - | ~90-fold lower affinity |
| This compound | GluK5 (KA2) | - | ~90-fold lower affinity |
| UBP302 (S-enantiomer) | GluK1 | - | Active enantiomer |
Data sourced from R&D Systems and More et al., 2004.[1][2]
Table 2: Agonist Profile of ATPA
| Compound | Target | Parameter | Value |
| ATPA | GluK1 (GluR5) | Ki | 4.3 nM |
| ATPA | GluK6 (GluR6) | Ki | > 1 mM (inactive) |
| ATPA | AMPA Receptors (GluA1-4) | Ki | 6 - 14 µM (weakly active) |
| ATPA | GluK5 (KA-2) | Ki | 6 - 14 µM (weakly active) |
| ATPA | GluK3 (GluR7) | Ki | 6 - 14 µM (weakly active) |
Data sourced from Tocris Bioscience.[3]
Table 3: Comparison with Alternative Kainate Receptor Antagonists
| Compound | Target Selectivity | Key Findings |
| UBP310 | Potent GluK1 antagonist | Also shows high affinity for homomeric GluK3.[4] |
| LY382884 | GluK1 (GluR5)-selective | Antagonizes the effects of ATPA on inhibitory postsynaptic potentials (IPSPs).[5] |
| ACET | Potent antagonist of GluK1 | No effect on GluK2 homomeric receptors.[4] |
| UBP302 | S-enantiomer of this compound | The active enantiomer, potent and selective for GluK1.[6][7] |
| LY466195 | GluK1 selective | Based on a decahydroisoquinoline nucleus.[8] |
| BSF 84077 | GluK1 selective | Pyrrolylquinoxaline-2,3-dione analogue with low affinity for AMPA receptors.[2] |
Experimental Protocols
The validation of this compound's on-target effects using ATPA typically involves electrophysiological or calcium imaging assays. Below is a generalized protocol based on standard methodologies in the field.
Electrophysiological Validation in Hippocampal Slices
This protocol describes the methodology to assess the ability of this compound to block ATPA-induced depression of synaptic transmission.
1. Preparation of Hippocampal Slices:
- Humanely euthanize a rat and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Allow slices to recover in a submerged chamber containing aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with aCSF at 30-32°C.
- Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
- Evoke synaptic responses by stimulating Schaffer collaterals with a bipolar electrode.
3. Experimental Procedure:
- Establish a stable baseline of evoked excitatory postsynaptic currents (EPSCs).
- Bath-apply a known concentration of ATPA (e.g., 1-10 µM) and record the depression of the EPSC amplitude.
- After washout of ATPA and recovery of the baseline EPSC, pre-incubate the slice with this compound (e.g., 1-10 µM) for 10-20 minutes.
- Co-apply ATPA in the continued presence of this compound and record the EPSC amplitude.
4. Data Analysis:
- Measure the amplitude of the EPSCs before, during, and after drug application.
- Quantify the percentage of ATPA-induced depression of the EPSC in the absence and presence of this compound.
- A significant reduction in the ATPA-induced depression by this compound validates its on-target antagonistic effect.
Calcium Imaging in Recombinant Cell Lines
This protocol outlines a method to validate this compound's effect on ATPA-induced calcium influx in cells expressing specific kainate receptor subunits.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
- Transfect the cells with plasmids encoding the human GluK1 subunit (and any other desired subunits to form heteromers).
2. Calcium Imaging Assay:
- Plate the transfected cells in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Wash the cells with an assay buffer.
- Use a fluorescence imaging plate reader (e.g., FLEXStation) to measure baseline fluorescence.
- Add this compound at various concentrations to the wells and incubate.
- Add ATPA to induce calcium influx and measure the change in fluorescence.
3. Data Analysis:
- Calculate the dose-dependent inhibition of the ATPA-induced calcium response by this compound.
- Determine the IC₅₀ value for this compound to quantify its potency as an antagonist at the recombinant GluK1-containing receptors.
Visualizing the On-Target Validation Workflow
The following diagrams illustrate the signaling pathway and the experimental logic for validating the on-target effects of this compound.
Caption: Interaction of ATPA and this compound at the GluK1 kainate receptor.
Caption: Logic flow for electrophysiological validation of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPA | Kainate Receptors | Tocris Bioscience [tocris.com]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the effects of ATPA, a GLU(K5) kainate receptor agonist, on GABAergic synaptic transmission in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of UBP296: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of UBP296, a potent and selective kainate receptor antagonist used in neuroscience research. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Understanding this compound: Key Chemical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 745055-86-1 | [1][2] |
| Molecular Formula | C15H15N3O6 | [2] |
| Molecular Weight | 333.3 g/mol | [2] |
| Solubility | Soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO. | |
| Storage | Store at room temperature. |
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Experimental Protocol for this compound Disposal
The following step-by-step procedure should be followed for the disposal of this compound. Crucially, it is imperative to obtain the Safety Data Sheet (SDS) from the supplier of this compound for specific handling and disposal instructions, as the information provided here is based on general laboratory safety principles for research chemicals of unknown toxicity.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Unused or Expired this compound:
-
If the this compound is in its original, unopened container, it should be disposed of as hazardous chemical waste.
-
If the container has been opened, ensure the cap is tightly sealed. Place it in a secondary container for added security.
-
-
Contaminated Materials:
-
Solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, leak-proof hazardous waste container.
-
Liquid waste containing this compound (e.g., solutions) should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound, or another appropriate solvent).
-
The rinsate from this process must be collected and treated as hazardous liquid waste.
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then typically be disposed of as regular laboratory glass or plastic waste.
-
Step 3: Labeling of Waste Containers
All containers used for the collection of this compound waste must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione" or "this compound"
-
The date the waste was first added to the container
-
The primary hazard(s) associated with the chemical (as a precaution, assume it is toxic and an irritant until an SDS is consulted)
Step 4: Storage of Chemical Waste
Designate a specific, well-ventilated area within the laboratory as a satellite accumulation area for hazardous waste.
-
Store the sealed and labeled this compound waste containers in this area.
-
Ensure that incompatible waste types are segregated to prevent accidental mixing.
Step 5: Final Disposal
The final disposal of hazardous chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize obtaining and reviewing the specific Safety Data Sheet for any chemical before use and disposal.
References
Personal protective equipment for handling UBP296
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of UBP296, a potent and selective antagonist of GluK1 (formerly GluR5) subunit-containing kainate receptors. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent neuroactive properties necessitate handling with the utmost caution. The following PPE recommendations are based on guidelines for handling potent neurotoxic compounds and general laboratory safety protocols.
Always handle this compound within a certified chemical fume hood.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. | Prevents skin contact and absorption. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times when handling the solid compound or solutions. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powdered form of this compound outside of a fume hood, or if aerosolization is possible. | Prevents inhalation of the compound. |
Operational Plan: Handling and Storage
This compound is a light-sensitive and potentially hygroscopic compound. Proper handling and storage are crucial to maintain its integrity and ensure safety.
| Aspect | Procedure |
| Receiving | Inspect the package for any damage upon arrival. If the container is compromised, do not open it and contact the supplier immediately. |
| Storage | Store in a cool, dry, and dark place. For long-term storage, refer to the supplier's recommendation, which is typically -20°C. For short-term storage, 4°C is acceptable. Keep the container tightly sealed. |
| Weighing | Weigh the solid compound in a chemical fume hood. Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use. |
| Dissolving | This compound is soluble in DMSO and 1eq. NaOH. Prepare stock solutions in a chemical fume hood. Cap the vial tightly after dissolving. |
Disposal Plan
Dispose of this compound and all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused stock solutions) | Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste. Do not pour down the drain. |
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. Researchers should adapt these based on their specific experimental needs and cell/animal models.
In Vitro Electrophysiology (Patch-Clamp)
This protocol outlines the steps for studying the effect of this compound on kainate receptor-mediated currents in cultured neurons or brain slices.
Methodology:
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and internal solution for patch-clamp recording.
-
Cell/Slice Preparation: Culture primary neurons or prepare acute brain slices containing the region of interest.
-
Recording: Obtain whole-cell patch-clamp recordings from the target neurons.
-
Baseline: Record baseline synaptic activity or agonist-evoked currents.
-
This compound Application: Perfuse the cells/slices with aCSF containing the desired concentration of this compound (typically in the low micromolar range).
-
Data Acquisition: Record changes in synaptic activity or agonist-evoked currents in the presence of this compound.
-
Washout: Perfuse with aCSF to wash out this compound and observe any reversal of its effects.
Cell-Based Calcium Imaging Assay
This protocol is for assessing the antagonist activity of this compound on kainate receptor-mediated calcium influx in a cell line expressing the target receptor.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) expressing the GluK1 subunit of the kainate receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Application: Add a known kainate receptor agonist (e.g., kainic acid) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a plate reader or fluorescence microscope.
-
Data Analysis: Calculate the inhibitory effect of this compound on the agonist-induced calcium influx.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a kainate receptor antagonist.
Caption: A generalized experimental workflow for studying the effects of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
